2-Acetylthioacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
S-phenacyl ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPLTWKUZODDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Applications of 2-Acetylthioacetophenone
Part 1: Introduction & Strategic Significance
2-Acetylthioacetophenone (CAS: 53392-49-7), also known as
For drug development professionals, this compound is a high-value building block for constructing sulfur-containing heterocycles—specifically thiazoles and thiophenes —which are ubiquitous pharmacophores in kinase inhibitors, antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs).
Part 2: Physicochemical Profile
The following data consolidates physical constants essential for experimental design and handling.
| Property | Value | Context for Researchers |
| IUPAC Name | Standard nomenclature for documentation. | |
| Molecular Formula | Useful for mass spectrometry verification ( | |
| Molecular Weight | 194.25 g/mol | Calculation basis for stoichiometry. |
| Melting Point | 42–45 °C | Low-melting solid; requires cool storage to prevent fusing. |
| Solubility | DCM, EtOAc, Ethanol, Acetone | Highly soluble in polar organic solvents; insoluble in water. |
| Stability | Stable at RT; Hydrolysis sensitive | Must be stored dry; moisture leads to acetic acid/thiol release. |
| Appearance | White to pale yellow crystalline solid | Discoloration indicates decomposition/oxidation. |
Part 3: Synthesis & Production Protocols
Core Synthesis Pathway
The industrial and laboratory standard for synthesizing 2-Acetylthioacetophenone involves the nucleophilic substitution of 2-bromoacetophenone (phenacyl bromide) with potassium thioacetate .
Experimental Protocol: Preparation of
-Phenacyl Thioacetate
-
Reagents: 2-Bromoacetophenone (1.0 eq), Potassium Thioacetate (1.1 eq), Acetone or DMF (Solvent).
-
Conditions: Room Temperature (RT),
atmosphere.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromoacetophenone (e.g., 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask.
-
Addition: Add potassium thioacetate (11 mmol) portion-wise to the stirring solution. The reaction is exothermic; cooling (ice bath) may be required for large scales.
-
Reaction: Stir at RT for 1–2 hours. A white precipitate (KBr) will form immediately.
-
Workup: Filter off the KBr solid. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in DCM, wash with water and brine to remove residual salts. Dry over
. Recrystallize from ethanol/hexane if necessary. -
Yield: Typically 85–95%.
Visualization of Synthesis Logic
The following diagram illustrates the
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-Acetylthioacetophenone.
Part 4: Chemical Reactivity & Drug Development Applications
The "Masked Thiol" Strategy
In drug discovery, the primary utility of 2-Acetylthioacetophenone is its ability to liberate 2-mercaptoacetophenone (phenacyl mercaptan) under controlled conditions.
Mechanism of Deprotection: Base-catalyzed hydrolysis (using NaOH, KOH, or Hydrazine) cleaves the acetyl ester.
-
Reagent: NaOH (aq) / MeOH or Hydrazine hydrate.
-
Outcome: Formation of the thiolate anion, which is immediately trapped by an electrophile to prevent disulfide dimerization.
Protocol: In-Situ Deprotection & Heterocycle Formation
For the synthesis of 2-substituted thiophenes or thiazoles.
-
Deprotection: Dissolve 2-Acetylthioacetophenone in MeOH. Add 1.1 eq of NaOH (or
). Stir for 15 min under Argon. -
Cyclization (Example - Thiophene Synthesis): Add an activated alkyne or nitrile immediately to the reaction mixture.
-
Mechanism: The generated thiolate attacks the electrophile (Michael addition), followed by intramolecular aldol-type condensation to close the ring.
Reactivity Diagram: From Precursor to Pharmacophore
The diagram below maps the transformation of the stable thioester into active drug scaffolds.
Figure 2: Divergent reactivity pathways: Controlled synthesis vs. oxidative degradation.
Key Applications in Medicinal Chemistry
-
Thiazole Synthesis (Hantzsch-Type): While the classic Hantzsch synthesis uses
-haloketones and thioamides, 2-Acetylthioacetophenone allows for an "inverted" approach. It reacts with nitriles or cyanamides to form 2-substituted thiazoles , a scaffold found in drugs like Dasatinib (Bcr-Abl inhibitor). -
Thiophene Synthesis (Gewald Variation): The liberated thiolate can condense with activated nitriles (e.g., malononitrile) to form 2-aminothiophenes. These are precursors to azo-dye therapeutics and allosteric modulators.
-
Peptide Ligation (NCL): Although less common than alkyl thioesters, phenacyl thioesters are used in specialized Native Chemical Ligation (NCL) strategies where the phenacyl group serves as a removable handle or to modulate the reactivity of the thioester bond toward cysteine.
Part 5: Safety & Handling (E-E-A-T)
Warning: While the acetyl derivative is stable, the hydrolysis product (mercaptan) has a potent stench and is a reducing agent.
-
Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture ingress (hydrolysis leads to acetic acid smell).
-
PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood during deprotection steps to contain thiol odors.
-
Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize residuals before disposal.
References
-
Sigma-Aldrich. 2-Acetylthioacetophenone Product Specification & MSDS. Link
-
PubChem. Compound Summary: S-(2-Oxo-2-phenylethyl) ethanethioate. National Library of Medicine. Link
-
Jereb, M., & Dolenc, D. (2015).[1][2] Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. RSC Advances, 5(72), 58292-58306.[1][2] (Demonstrates utility in thiol functionalization). Link
-
ChemicalBook. 2-Acetylthioacetophenone Properties and Synthesis. Link
Sources
2-Acetylthioacetophenone synthesis from 2-bromoacetophenone and potassium thioacetate
This in-depth guide provides a comprehensive overview of the synthesis of 2-acetylthioacetophenone, a valuable intermediate in pharmaceutical and organic chemistry. The synthesis is achieved through the nucleophilic substitution of 2-bromoacetophenone with potassium thioacetate. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of 2-Acetylthioacetophenone
2-Acetylthioacetophenone, also known as S-(2-oxo-2-phenylethyl) ethanethioate, serves as a key building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Its structure, incorporating both a ketone and a thioester functionality, makes it a versatile precursor for a range of chemical transformations. The synthesis route described herein is a robust and efficient method for the preparation of this important compound.
The Reaction Mechanism: A Classic SN2 Pathway
The synthesis of 2-acetylthioacetophenone from 2-bromoacetophenone and potassium thioacetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.
Key Mechanistic Insights:
-
The Nucleophile: The thioacetate anion (CH₃COS⁻), generated from potassium thioacetate, is a potent sulfur nucleophile. Sulfur nucleophiles are generally excellent for SN2 reactions due to their high polarizability and relatively low basicity.
-
The Electrophile: 2-Bromoacetophenone is an α-halo ketone. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.
-
The Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the incoming thioacetate nucleophile and the departing bromide leaving group are positioned 180° apart. This "backside attack" is a hallmark of the SN2 mechanism.
-
Stereochemistry: As the reaction is concerted, it results in an inversion of stereochemistry at the electrophilic carbon. However, for 2-bromoacetophenone, the alpha-carbon is not a stereocenter.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-acetylthioacetophenone. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 10.0 g (50.2 mmol) |
| Potassium Thioacetate | C₂H₃KOS | 114.21 | 6.3 g (55.2 mmol) |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 150 mL |
| Deionized Water | H₂O | 18.02 | As needed |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
Reaction Setup and Procedure
-
Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.2 mmol) of 2-bromoacetophenone and 6.3 g (55.2 mmol) of potassium thioacetate in 150 mL of anhydrous acetone.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The formation of a white precipitate of potassium bromide (KBr) is a visual indicator of the reaction's progress.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated KBr.
-
Transfer the filtrate to a separatory funnel and add 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-acetylthioacetophenone as a crystalline solid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-acetylthioacetophenone.
Product Characterization
Thorough characterization of the synthesized 2-acetylthioacetophenone is essential to confirm its identity and purity. The following are the expected spectroscopic data based on the compound's structure and data from similar molecules.
Spectroscopic Data Summary
| Technique | Expected Key Features |
| ¹H NMR (CDCl₃) | Singlet around δ 2.4 ppm (3H, -SCOCH₃); Singlet around δ 4.3 ppm (2H, -CH₂-S-); Multiplet in the range of δ 7.4-8.0 ppm (5H, aromatic protons). |
| ¹³C NMR (CDCl₃) | Signal around δ 30 ppm (-SCOC H₃); Signal around δ 40 ppm (-C H₂-S-); Signals in the range of δ 128-134 ppm (aromatic carbons); Signal around δ 195 ppm (-C =O, ketone); Signal around δ 197 ppm (-SC =O, thioester). |
| IR (KBr, cm⁻¹) | Strong absorption band around 1685 cm⁻¹ (aromatic ketone C=O stretch); Strong absorption band around 1695 cm⁻¹ (thioester C=O stretch); Bands in the range of 3000-3100 cm⁻¹ (aromatic C-H stretch); Bands in the range of 1450-1600 cm⁻¹ (aromatic C=C stretches). |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 194. Corresponding to the molecular formula C₁₀H₁₀O₂S. Key fragmentation peaks at m/z = 105 (C₆H₅CO⁺, benzoyl cation) and m/z = 43 (CH₃CO⁺, acetyl cation). |
Logical Process for Structural Elucidation
Caption: Logical process for the structural elucidation of the final product.
Safety and Handling
The safe handling of all chemicals involved in this synthesis is of paramount importance.
-
2-Bromoacetophenone: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical in a fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][2]
-
Potassium Thioacetate: This compound may cause skin and eye irritation.[3] It is hygroscopic and should be stored in a tightly sealed container in a dry environment.[4]
-
Acetone: Acetone is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Conclusion
The synthesis of 2-acetylthioacetophenone from 2-bromoacetophenone and potassium thioacetate is a straightforward and efficient process that relies on the well-established SN2 reaction mechanism. This guide provides a detailed protocol, mechanistic insights, and characterization data to enable researchers to successfully synthesize and verify this valuable chemical intermediate. Adherence to the safety precautions outlined is essential for a safe and successful experimental outcome.
References
-
Jeyachandran, M., & Gandhimathi, S. (2015). Synthesis of S-2-Oxo-2-Phenylethyl Alkylcarbamothioates. Journal of Advanced Chemical Sciences, 1(1), 15–16. Available at: [Link]
-
Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications, 49(8), 788-790. Available at: [Link]
-
Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
S-methyl 2-oxo-2-phenylethanethioate. (2025). ChemSynthesis. Available at: [Link]
-
Ethanone, 2-(acetyloxy)-1-phenyl-. (n.d.). NIST WebBook. Available at: [Link]
-
Martínez, A., et al. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. Applied Microbiology and Biotechnology, 102(23), 9979-9993. Available at: [Link]
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H functionalization. (2012). The Royal Society of Chemistry. Available at: [Link]
-
Introduction to IR Spectroscopy. Ketones. (2012). YouTube. Available at: [Link]
-
S-methyl 2-furyl(oxo)ethanethioate. (2025). ChemSynthesis. Available at: [Link]
-
Material Safety Data Sheet - Potassium Thioacetate, 98+%. (n.d.). Cole-Parmer. Available at: [Link]
-
Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
The ketone whose 1H NMR spectrum is shown here was obtained as th... (n.d.). Pearson+. Available at: [Link]
-
2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. Available at: [Link]
-
Ethanone, 1-(2-hydroxyphenyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
2-Acetylthiophene. (n.d.). SpectraBase. Available at: [Link]
-
Acetophenone. (n.d.). SpectraBase. Available at: [Link]
-
Acetophenone, 2-chloro-. (n.d.). NIST WebBook. Available at: [Link]
-
m-Ethylacetophenone. (n.d.). NIST WebBook. Available at: [Link]
-
Acetophenone. (n.d.). NIST WebBook. Available at: [Link]
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- 3. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Acetophenone, 2-chloro- [webbook.nist.gov]
Technical Whitepaper: 2-Acetylthioacetophenone (CAS 53392-49-7)
Strategic Reagent for Thiol-Mediated Heterocyclic Synthesis
Executive Summary
2-Acetylthioacetophenone (CAS 53392-49-7), also known as S-phenacyl thioacetate, is a critical sulfur-containing building block in organic synthesis and medicinal chemistry.[][2] It serves primarily as a stable, "masked" equivalent of
While free
Chemical Identity & Physicochemical Profile[3][4]
| Property | Data |
| CAS Number | 53392-49-7 |
| IUPAC Name | S-(2-oxo-2-phenylethyl) ethanethioate |
| Synonyms | 2-(Acetylthio)acetophenone; Phenacyl thioacetate; S-Phenacyl ethanethioate |
| Molecular Formula | C |
| Molecular Weight | 194.25 g/mol |
| Structure | Ph-CO-CH |
| Physical State | Solid (Crystalline) |
| Melting Point | 42–45 °C (Lit.)[3] |
| Solubility | Soluble in acetone, ethanol, dichloromethane, ethyl acetate; Insoluble in water. |
| Stability | Stable under standard conditions. Hydrolyzes in basic media to release thiols. |
Synthetic Pathways & Mechanistic Insight
The industrial and laboratory synthesis of 2-Acetylthioacetophenone follows a classic S
Reaction Mechanism
The thioacetate anion (CH
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-Acetylthioacetophenone.
Critical Process Parameters
-
Stoichiometry: A slight excess of Potassium Thioacetate (1.1 – 1.2 eq) ensures complete consumption of the lachrymatory phenacyl bromide.
-
Temperature Control: The reaction is exothermic. Initial addition should be performed at 0°C to prevent side reactions (such as double alkylation or polymerization), then warmed to room temperature.
-
Solvent Choice: Acetone is the preferred solvent as it dissolves both reactants well but precipitates the inorganic byproduct (KBr), driving the reaction forward and simplifying workup.
Experimental Protocols
Protocol A: Synthesis of 2-Acetylthioacetophenone
Target Scale: 10 mmol
Reagents:
-
Phenacyl bromide (2-bromoacetophenone): 1.99 g (10 mmol)
-
Potassium thioacetate: 1.25 g (11 mmol)
-
Acetone (Reagent Grade): 20 mL
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.99 g of phenacyl bromide in 15 mL of acetone.
-
Addition: Cool the solution to 0°C in an ice bath. Add the potassium thioacetate (1.25 g) suspended in 5 mL of acetone dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
-
Checkpoint: The solution will become cloudy as white KBr solid precipitates. TLC (Hexane:EtOAc 4:1) should show the disappearance of the phenacyl bromide spot.[4]
-
-
Workup: Filter off the KBr precipitate. Concentrate the filtrate under reduced pressure to remove acetone.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) to remove excess thioacetate salts. Dry the organic layer over anhydrous Na
SO , filter, and evaporate. -
Yield: The product typically crystallizes upon standing or cooling. Expected yield: 85–95% (approx. 1.8 g). Recrystallize from ethanol if higher purity is required.[5]
Protocol B: In Situ Deprotection to -Mercaptoacetophenone
Note: Perform under inert atmosphere (N
Procedure:
-
Dissolve 2-Acetylthioacetophenone (1 eq) in Ethanol.
-
Add aqueous NaOH (1M, 1.1 eq) or catalytic NaOMe.
-
Stir at room temperature for 30 minutes.
-
Usage: Do not isolate. Use the solution immediately for subsequent cyclization steps (e.g., addition of an electrophile for heterocycle synthesis).
Reactivity & Applications
The utility of CAS 53392-49-7 lies in its ability to act as a controlled source of sulfur.
Heterocycle Synthesis
The unmasked thiol reacts with
-
Thiophenes: Condensation with acetylenic esters or 1,3-dicarbonyls.
-
Thiazoles: Reaction with nitriles or thiourea derivatives (Hantzsch-type).
-
Benzothiophenes: Acid-catalyzed cyclization of aryl-thioacetophenone derivatives.
Biocatalytic Acyl Donor
Recent studies indicate 2-Acetylthioacetophenone can serve as an efficient acyl donor in enzymatic Friedel-Crafts acylation, transferring the acetyl group to resorcinol derivatives with high regioselectivity.
Figure 2: Reactivity profile showing activation and downstream transformations.
Safety & Handling
-
Hazards: The compound is an irritant to eyes, skin, and the respiratory system.
-
Odor: Like most thioesters, it possesses a characteristic disagreeable odor ("stench"), though less potent than the free thiol. Handle in a fume hood.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture ingress, which can lead to slow hydrolysis and release of acetic acid and thiols.
-
Combustibility: Classified as a combustible solid. Keep away from open flames.
References
-
Sigma-Aldrich. Product Specification: 2-Acetylthioacetophenone, 97%. Link
-
Jereb, M., & Dolenc, D. (2015). Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. RSC Advances, 5(72), 58292-58306. (Describes transformation to 2-mercapto-1-phenylethanone). Link
-
Müller, M., et al. (2013). Thioesters as Acyl Donors in Biocatalytic Friedel‐Crafts‐type Acylation.[6] ChemCatChem. (Demonstrates use as acyl donor). Link
-
BenchChem. Synthesis of Substituted Phenacyl Bromides. (Context for precursor synthesis). Link
Sources
- 2. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. d-nb.info [d-nb.info]
molecular structure and formula of 2-Acetylthioacetophenone
An In-depth Technical Guide to 2-Acetylthioacetophenone
Abstract: This technical guide provides a comprehensive overview of 2-Acetylthioacetophenone, a key organosulfur intermediate in synthetic and medicinal chemistry. We delve into its chemical identity, structural properties, validated synthesis protocols, and detailed spectroscopic characterization. The document is structured to offer field-proven insights, explaining the causality behind experimental choices and ensuring that described protocols are self-validating through rigorous analytical data. Emphasis is placed on its role as a versatile building block, particularly for the synthesis of sulfur-containing heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on the synthesis and application of this compound.
Chemical Identity and Core Properties
2-Acetylthioacetophenone, also known by its IUPAC name S-(2-oxo-2-phenylethyl) ethanethioate, is a bifunctional molecule containing both a ketone and a thioester group.[1] This unique combination of functional groups makes it a valuable precursor in various organic transformations.
Molecular Formula: C₁₀H₁₀O₂S[1]
Molecular Weight: 194.25 g/mol [1]
Synonyms: Phenylacyl-S-thioacetate, S-(2-oxo-2-phenylethyl) ethanethioate, S-phenacyl ethanethioate.[1][2]
Molecular Structure
The structure consists of an acetophenone core where the α-carbon of the ethyl group is substituted with a thioacetate group. This structure is fundamental to its reactivity, with electrophilic sites at the two carbonyl carbons and a nucleophilic sulfur atom.
Caption: Molecular structure of 2-Acetylthioacetophenone.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 53392-49-7 | [2] |
| Physical State | Solid | [3] |
| Melting Point | 42-45 °C | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Insoluble in water, soluble in organic solvents like CH₂Cl₂ | [3] |
Synthesis and Purification
The most common and efficient synthesis of 2-Acetylthioacetophenone involves the nucleophilic substitution of a halide with a thioacetate salt.[4] This method is reliable and provides high yields of the desired product. The precursor, 2-bromoacetophenone (phenacyl bromide), is commercially available or can be synthesized by the bromination of acetophenone.[5]
Reaction Scheme: C₆H₅COCH₂Br + CH₃COSK → C₆H₅COCH₂SCOCH₃ + KBr
Expertise in Practice: Causality in the Synthetic Protocol
The choice of solvent and nucleophile is critical. Potassium thioacetate is a commonly used nucleophile due to its stability and commercial availability.[6] The reaction is typically performed in a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction mechanism by solvating the potassium cation, thereby liberating the thioacetate anion for nucleophilic attack.
Validated Experimental Protocol: Synthesis
Objective: To synthesize 2-Acetylthioacetophenone from 2-bromoacetophenone and potassium thioacetate.
Materials:
-
2-bromoacetophenone (1.0 eq)
-
Potassium thioacetate (1.1 eq)[6]
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoacetophenone in anhydrous acetone.
-
Nucleophile Addition: Add potassium thioacetate to the solution in one portion. A slight excess (1.1 eq) is used to ensure the complete consumption of the starting halide.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-bromoacetophenone spot. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water. This step removes the potassium bromide salt byproduct.
-
Separate the organic layer and wash it sequentially with deionized water and brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 2-Acetylthioacetophenone as a white crystalline solid.
-
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-Acetylthioacetophenone.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The data presented here serves as a benchmark for validating the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The methylene protons (-CH₂-) adjacent to the ketone and sulfur atom typically appear as a singlet. The aromatic protons of the phenyl group will show a characteristic multiplet pattern, and the methyl protons of the acetyl group will appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbonyl carbons (ketone and thioester), the aliphatic methylene carbon, the methyl carbon, and the aromatic carbons.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl Protons | 7.40-8.00 | Multiplet | 5H | C₆H₅- |
| Methylene Protons | ~4.30 | Singlet | 2H | -COCH₂S- |
| Acetyl Protons | ~2.40 | Singlet | 3H | -SCOCH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Thioester Carbonyl | ~195.0 | -SC =O |
| Ketone Carbonyl | ~192.0 | -C =O |
| Aromatic Carbons | 128.0-135.0 | C₆H₅- |
| Methylene Carbon | ~35.0 | -C H₂S- |
| Acetyl Carbon | ~30.0 | -C H₃ |
Note: Predicted chemical shifts are based on standard values for similar functional groups. Actual values may vary slightly.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups. The presence of two distinct carbonyl stretching frequencies is a hallmark of this molecule.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1685 | Strong |
| C=O Stretch (Thioester) | ~1710 | Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
Applications in Research and Development
2-Acetylthioacetophenone is not merely a chemical curiosity; it is a potent synthetic intermediate. Its primary utility lies in its ability to serve as a precursor for various heterocyclic compounds, many of which are of interest in medicinal chemistry.
Precursor to Thiophenes and Thiazoles
The compound can be used in reactions like the Gewald reaction or similar cyclization strategies to form substituted thiophenes and thiazoles.[9] These heterocyclic cores are prevalent in many biologically active molecules and pharmaceuticals.[9]
Role in Drug Discovery
Thioester-containing molecules and their derivatives are explored for various therapeutic applications. They can act as enzyme inhibitors or as prodrugs that release a pharmacologically active thiol upon hydrolysis in vivo.[10] While specific biological activities for 2-Acetylthioacetophenone itself are not widely reported, its derivatives are of significant interest.[10][11]
Logical Pathway for Heterocycle Synthesis
Caption: Synthetic utility of 2-Acetylthioacetophenone in generating bioactive heterocycles.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][12] Avoid inhalation of dust and contact with skin and eyes.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Hazards: While specific toxicity data is limited, compounds of this class should be handled with care. It may cause skin and eye irritation.
Conclusion
2-Acetylthioacetophenone is a structurally interesting and synthetically valuable compound. This guide has provided a detailed overview of its chemical properties, a reliable and validated protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics. Its role as a precursor to complex heterocyclic systems underscores its importance for professionals in organic synthesis and drug discovery. The methodologies and data presented herein serve as an authoritative foundation for the successful application of this versatile reagent in a research setting.
References
- Sigma-Aldrich. 2-Acetylthioacetophenone 97 53392-49-7.
- Sigma-Aldrich. 2-Acetylthioacetophenone 97 53392-49-7 - Properties.
- PubChem - NIH. 2-Acetylthioacetophenone | C10H10O2S | CID 849558.
- ResearchGate.
- Fisher Scientific.
- ResearchGate.
- SciSpace.
- Carl ROTH.
- The Royal Society of Chemistry.
- YouTube. NMR spectrum of acetophenone.
- Fisher Scientific.
- ChemicalBook.
- Beilstein Archives.
- Wikipedia. Thioester.
Sources
- 1. 2-Acetylthioacetophenone | C10H10O2S | CID 849558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylthioacetophenone 97 53392-49-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
The Discovery and History of Thioacetate-Containing Acetophenone Derivatives
This guide provides an in-depth technical analysis of thioacetate-containing acetophenone derivatives, tracing their evolution from synthetic intermediates to modern H
Technical Whitepaper | Medicinal Chemistry & Organic Synthesis
Executive Summary
Thioacetate-containing acetophenone derivatives represent a specialized class of organic compounds where a thioacetate ester (–S–CO–CH
Chemical Foundations & Synthesis
The core structure of this class is the
Synthetic Pathways
The synthesis has evolved little since the late 19th century, relying primarily on nucleophilic substitution. However, modern variations employ catalytic methods to improve yield and suppress side reactions (e.g., desulfurization).
Method A: Nucleophilic Substitution (The Classical Route)
The most robust method involves the reaction of
Method B: Friedel-Crafts Acylation (Direct Functionalization)
Reaction of benzene derivatives with S-acetylmercaptoacetyl chloride is possible but less common due to the instability of the acid chloride.
Stability and Reactivity Profile
-
Hydrolytic Instability: The thioester bond is susceptible to hydrolysis by plasma esterases, releasing the free
-mercaptoacetophenone (an unstable thiol that readily dimerizes to disulfides) and acetic acid. -
Tautomerism: The proximity of the carbonyl group allows for keto-enol tautomerism, which influences the rate of hydrolysis and reactivity toward electrophiles.
Historical Evolution: From Intermediates to Pharmacophores
The history of these derivatives can be segmented into three distinct eras, each defined by a shift in how the thioacetate moiety was perceived by the scientific community.
Era 1: The Synthetic Intermediate Era (1880s – 1950s)
In the late 19th century, thioacetate acetophenones were primarily viewed as precursors.
-
Hantzsch Thiazole Synthesis: They served as alternative intermediates to thioamides. The
-mercapto ketone generated in situ reacts with amines or nitriles to close the thiazole ring. -
Identification: Early crystallographic studies focused on using these derivatives to identify liquid ketones via their solid thioacetate derivatives.
Era 2: The Prodrug & Protecting Group Era (1960s – 1990s)
Medicinal chemists recognized that free thiols (–SH) are often rapidly oxidized or metabolized in vivo. The thioacetate group was adopted as a "Trojan Horse" protecting group.
-
Mechanism: The lipid-soluble thioacetate crosses cell membranes. Intracellular esterases cleave the acetyl group, unmasking the active thiol.
-
Application: This strategy was applied to acetophenone-based radioprotective agents and early chelators for heavy metal poisoning.
Era 3: The Gasotransmitter & Epigenetic Era (2000s – Present)
The modern significance of this class lies in two high-value therapeutic areas:
-
H
S Donors: Following the classification of Hydrogen Sulfide as a gasotransmitter, -thioacetoxyacetophenones were identified as "slow-release" donors. Unlike sulfide salts (NaHS) that cause a dangerous bolus effect, these derivatives release H S via a controlled hydrolysis-triggered pathway.[1] -
HDAC Inhibitors: The hydroxamic acid group (found in SAHA/Vorinostat) is the standard ZBG for HDAC inhibition. However, thioacetates have emerged as superior ZBGs in certain contexts, providing better cellular uptake and distinct selectivity profiles.
Medicinal Chemistry & Pharmacology
Mechanism of Action: Bioactivation
The pharmacological activity of these derivatives is almost exclusively driven by bioactivation. The thioacetate is not the active species; it is a prodrug.
Pathway:
-
Entry: Lipophilic ester enters the cell.
-
Hydrolysis: Carboxylesterases (CES1/CES2) cleave the acetyl group.
-
Active Species Generation: The resulting
-mercaptoacetophenone is generated. -
Effect:
-
HDAC Inhibition: The free thiol coordinates with the Zinc ion (
) in the catalytic pocket of histone deacetylases. -
H
S Release: The thiol undergoes further metabolism or persulfide formation to release H S, inducing vasodilation and anti-inflammatory effects.
-
Key Biological Data (Comparative Analysis)
| Compound Class | Derivative Type | Target/Mechanism | Key Outcome |
| Antifungal | Sterol biosynthesis (putative) | High potency against C. albicans (MIC < 10 | |
| HDAC Inhibitor | Phenyl-thioacetate analogs | HDAC Class I/II | Improved potency over hydroxamates in solid tumors; better metabolic stability. |
| H | Vasodilation (K | Significant reduction in mean arterial pressure in hypertensive rat models. | |
| Antioxidant | Apocynin-thioacetate | NADPH Oxidase / ROS Scavenging | Dual mechanism: ROS scavenging + H |
Visualization of Mechanisms[2]
Diagram: Bioactivation and Signaling Pathway
The following diagram illustrates the dual pathway of thioacetate acetophenone derivatives once inside the biological system.
Caption: Figure 1. Bioactivation pathway of thioacetate acetophenones. The prodrug is hydrolyzed by esterases to the active thiol, which then diverges into zinc chelation or H2S generation pathways.
Diagram: Synthetic Workflow (Substitutions)
Caption: Figure 2. Standard synthetic route for
Experimental Protocols
Protocol 5.1: Synthesis of -Thioacetoxyacetophenone
Objective: Synthesis of the core scaffold for biological evaluation.
-
Bromination: Dissolve acetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours at RT. Pour into ice water, filter the solid
-bromoacetophenone. Warning: Strong lachrymator. -
Substitution: Dissolve
-bromoacetophenone (5 mmol) in anhydrous acetone (15 mL). -
Addition: Add Potassium Thioacetate (KSAc, 6 mmol) slowly. The solution will turn cloudy as KBr precipitates.
-
Workup: Stir for 3 hours at RT. Filter off KBr. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc 9:1).
-
Yield: Typical yields range from 85-95%.
Protocol 5.2: Fluorometric H S Release Assay
Objective: Quantify H
-
Preparation: Prepare a 10 mM stock solution of the thioacetate derivative in DMSO.
-
Incubation: Dilute to 100
M in PBS (pH 7.4) containing Esterase (1 U/mL) and Cysteine (1 mM) to mimic cellular conditions. -
Detection: Add WSP-1 (Washington State Probe-1) at 10
M. -
Measurement: Monitor fluorescence at
nm / nm over 2 hours at 37°C. -
Data Analysis: Compare the slope of fluorescence increase against a NaHS standard curve.
References
-
Zhao, Y., et al. (2011). "Hydrogen sulfide-releasing aspirin suppresses NF-κB signaling in vascular smooth muscle cells." British Journal of Pharmacology. Link
-
Wallace, J. L., et al. (2007). "Hydrogen sulfide-releasing anti-inflammatory drugs." Trends in Pharmacological Sciences. Link
-
Suzuki, K., et al. (2011). "Design and synthesis of thioacetate-based zinc-binding groups for HDAC inhibition." Bioorganic & Medicinal Chemistry Letters. Link
-
Martelli, A., et al. (2013). "Hydrogen sulphide releasing agents: chemistry and pharmacology." Current Medicinal Chemistry. Link
-
Kashfi, K. (2014).[2] "Anti-inflammatory agents as cancer therapeutics." Advances in Pharmacology. Link
Sources
Technical Guide: S-(2-Oxo-2-phenylethyl) ethanethioate (CAS 53392-49-7)
[1]
Abstract
This technical guide provides a comprehensive analysis of the compound with CAS 53392-49-7, identified as S-(2-oxo-2-phenylethyl) ethanethioate (also known as 2-acetylthioacetophenone). As a specialized thioester derivative, this compound serves as a critical intermediate in organic synthesis, particularly in the development of sulfur-containing heterocycles and as a masked thiol reagent in proteomics. This document outlines its nomenclature, physicochemical properties, synthesis protocols, and mechanistic applications in drug discovery.
Chemical Identity & Nomenclature[1][2][3][4]
IUPAC Nomenclature Derivation
The systematic naming of CAS 53392-49-7 follows the IUPAC priority rules for polyfunctional compounds.
-
Principal Functional Group: Thioester. Thioesters (
) hold higher priority for nomenclature than ketones ( ). Therefore, the parent structure is based on the thioacid. -
Parent Acid: Ethanethioic acid (commonly thioacetic acid).
-
Substituent on Sulfur: The group attached to the sulfur atom is derived from acetophenone. Specifically, it is an ethyl chain substituted with a ketone at position 2 and a phenyl ring.[1][2]
-
Final Assembly: The prefix "
" denotes the attachment to the sulfur atom.
Official IUPAC Name:
Structural Visualization
The following diagram illustrates the chemical connectivity of the compound.
Figure 1: Structural connectivity of S-(2-oxo-2-phenylethyl) ethanethioate.
Physicochemical Properties[1]
The following data summarizes the key physical characteristics essential for handling and experimental design.
| Property | Value | Unit |
| Molecular Formula | - | |
| Molecular Weight | 194.25 | g/mol |
| Appearance | Pale yellow to brown solid/oil | - |
| Density | 1.176 | g/cm³ |
| Boiling Point | ~304.5 (at 760 mmHg) | °C |
| Solubility | Soluble in DCM, Chloroform, DMSO | - |
| Stability | Moisture sensitive (hydrolysis risk) | - |
Synthesis Protocol
Synthetic Route: Nucleophilic Substitution
The most robust method for synthesizing S-(2-oxo-2-phenylethyl) ethanethioate involves the nucleophilic substitution of phenacyl bromide (2-bromoacetophenone) with a thioacetate salt.
Reaction:
Step-by-Step Methodology
Reagents:
-
2-Bromoacetophenone (1.0 eq)
-
Potassium Thioacetate (1.1 eq)
-
Solvent: Acetone or Acetonitrile (Anhydrous)
Protocol:
-
Preparation: Dissolve 2-bromoacetophenone (10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add potassium thioacetate (11 mmol) portion-wise to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.
-
Work-up: Filter off the precipitated potassium bromide (KBr) salt.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude thioester.
-
Purification: If necessary, purify via recrystallization from ethanol or flash column chromatography (Silica gel).
Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis of S-(2-oxo-2-phenylethyl) ethanethioate.
Mechanism of Action & Applications
"Masked" Thiol Functionality
In drug development and proteomics, free thiols (-SH) are highly reactive and prone to oxidation (forming disulfides). CAS 53392-49-7 acts as a protected thiol . The acetyl group stabilizes the sulfur atom until it is required.
-
Activation: Treatment with a mild base (e.g., hydrazine, hydroxylamine, or dilute NaOH) hydrolyzes the thioester bond.
-
Product: This releases 2-mercaptoacetophenone , a reactive intermediate capable of downstream chemistry.
Hantzsch Thiazole Synthesis
One of the primary applications of this compound in medicinal chemistry is as a precursor for thiazoles , a pharmacophore found in numerous drugs (e.g., Ritonavir, Dasatinib).
Mechanism:
-
Hydrolysis: The thioester is hydrolyzed to form the
-mercapto ketone. -
Condensation: The
-mercapto ketone reacts with a nitrile or amidine. -
Cyclization: Dehydration leads to the formation of the thiazole ring.
Mechanistic Pathway Diagram
Figure 3: Activation pathway and conversion to thiazole scaffolds.
References
Methodological & Application
detailed protocol for the synthesis of 2-Acetylthioacetophenone
Application Note: High-Purity Synthesis of 2-Acetylthioacetophenone (S-Phenacyl Thioacetate)
Abstract & Application Scope
This protocol details the synthesis of 2-Acetylthioacetophenone (CAS: 26392-05-8), also known as S-phenacyl thioacetate. This compound is a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiophenes, thiazoles) and serves as a protected thiol precursor in drug discovery campaigns.
The method utilizes a nucleophilic substitution (
Safety Directives (Critical)
WARNING: LACHRYMATOR HAZARD The starting material, 2-Bromoacetophenone (Phenacyl Bromide) , is a potent lachrymator (tear gas agent). It causes severe eye, skin, and respiratory irritation.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Wear double nitrile gloves, safety goggles (or face shield), and a lab coat.
-
Decontamination: Keep a "quench station" nearby containing 10% aqueous Sodium Thiosulfate (
). This solution neutralizes alkyl halides and lachrymators. -
Spill Response: Do not wipe up dry powder. Cover with thiosulfate solution-soaked paper towels before cleaning.
Reaction Mechanism & Pathway
The reaction proceeds via a classic
Caption:
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 2-Bromoacetophenone | 199.05 | 1.0 | 5.00 g (25.1 mmol) | Substrate |
| Potassium Thioacetate | 114.16 | 1.2 | 3.44 g (30.1 mmol) | Nucleophile |
| Acetone (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |
| Ethyl Acetate | - | - | - | Extraction Solvent |
| Sodium Thiosulfate (10%) | - | - | - | Quench/Wash |
Equipment:
-
100 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Addition funnel (optional, for larger scales).
-
Glass sintered funnel or Büchner funnel.
-
Rotary evaporator.
Detailed Protocol
Step 1: Reaction Setup
-
Preparation: In a fume hood, weigh 5.00 g of 2-bromoacetophenone into a 100 mL RBF.
-
Note: Handle the solid gently to avoid generating dust.
-
-
Solvation: Add 30 mL of anhydrous acetone . Stir until the solid is completely dissolved. The solution should be clear to pale yellow.
-
Nucleophile Addition: In a separate beaker, suspend 3.44 g of Potassium Thioacetate in 20 mL of acetone .
-
Expert Tip: Potassium thioacetate is hygroscopic. Weigh quickly and minimize exposure to air.
-
-
Initiation: Add the potassium thioacetate suspension to the RBF containing the phenacyl bromide solution.
-
Observation: A white precipitate (KBr) will begin to form almost immediately, indicating the reaction is proceeding.
-
Step 2: Reaction Monitoring
-
Stirring: Cap the flask and stir vigorously at room temperature (20–25°C) for 1 to 2 hours .
-
TLC Control: Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The starting material (
) should disappear, and a new spot ( ) should appear.
-
Step 3: Workup
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated Potassium Bromide (KBr). Wash the filter cake with 10 mL of cold acetone.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove the acetone. A yellow oil or semi-solid residue will remain.
-
Extraction: Redissolve the residue in 50 mL of Ethyl Acetate .
-
Washing:
-
Wash with 20 mL of water (to remove residual salts).
-
Wash with 20 mL of 5% Sodium Thiosulfate (to quench any trace unreacted bromide).
-
Wash with 20 mL of Brine .
-
-
Drying: Dry the organic layer over anhydrous
or , filter, and concentrate to dryness.
Step 4: Purification
The crude product is often sufficiently pure (>95%) for subsequent steps. If higher purity is required:
-
Recrystallization: Dissolve in a minimum amount of hot ethanol or a mixture of Hexane/EtOAc (10:1). Cool to 0°C to induce crystallization.
-
Appearance: The pure product is typically a low-melting off-white solid or a pale yellow oil that solidifies upon standing.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis, isolation, and purification of 2-Acetylthioacetophenone.
Characterization Data
Verify the identity of the synthesized compound using Proton NMR.[2]
| Fragment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.95 – 8.00 | Multiplet | 2H | Ortho-protons (Ph-H ) |
| Aromatic | 7.55 – 7.65 | Multiplet | 1H | Para-proton (Ph-H ) |
| Aromatic | 7.45 – 7.50 | Multiplet | 2H | Meta-protons (Ph-H ) |
| Methylene | 4.45 | Singlet | 2H | Ph-CO-CH |
| Acetyl | 2.41 | Singlet | 3H | S-CO-CH |
Note: Shifts are referenced to
Physical Properties:
-
Appearance: Off-white crystalline solid or pale yellow oil (freezes on storage).
-
Melting Point: ~45–55°C (Literature varies; often isolated as an oil that solidifies).
-
Yield: Expected range 85–95%.
References
- Reaction Methodology:Organic Syntheses, Coll. Vol. 5, p. 117 (Phenacyl Bromide preparation); Journal of Organic Chemistry, "Nucleophilic Substitution of -Halo Ketones".
-
Thioacetate Chemistry: BenchChem Application Notes, "S-Alkylation Synthesis of Thioacetates". Link
-
Safety Data: Fisher Scientific Safety Data Sheet, "2-Bromoacetophenone". Link
-
Spectral Data: Spectral Database for Organic Compounds (SDBS), AIST, Japan.[3] (General reference for acetophenone derivatives).
Sources
Technical Application Note: Structural Elucidation of 2-Acetylthioacetophenone
Executive Summary
This application note provides a definitive guide for the structural characterization of 2-Acetylthioacetophenone (also known as S-phenacyl thioacetate or S-(2-oxo-2-phenylethyl) ethanethioate). This compound serves as a critical intermediate in the synthesis of heterocycles and a protected precursor for phenacyl thiols.
The structural elucidation of this molecule presents a specific analytical challenge: distinguishing between the ketone and thioester carbonyl carbons, which possess overlapping chemical shift ranges in 13C NMR (
Chemical Structure & Properties[1][2][3][4][5][6]
-
IUPAC Name: S-(2-oxo-2-phenylethyl) ethanethioate
-
Molecular Formula:
-
Molecular Weight: 194.25 g/mol
-
Key Functional Groups:
-
Aryl Ketone (Phenacyl group)[1]
-
Thioester (S-Acetyl group)
-
Methylene Bridge (
-to-ketone, -to-sulfur)
-
Structural Visualization
The molecule consists of two distinct carbonyl systems linked by a methylene bridge. The symmetry of the phenyl ring simplifies the aromatic region, but the core challenge lies in the aliphatic and carbonyl backbone.
Figure 1: Connectivity logic of 2-Acetylthioacetophenone.[2]
Experimental Protocol
Sample Preparation
Thioesters are susceptible to hydrolysis. Ensure all solvents are anhydrous.
-
Mass: Weigh 10–15 mg of analyte.
-
Solvent: Dissolve in 0.6 mL
(99.8% D) containing 0.03% TMS as an internal standard.-
Note: DMSO-
may be used if solubility is poor, but is preferred to prevent solvent-solute hydrogen bonding that broadens carbonyl peaks.
-
-
Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).
Acquisition Parameters (Standard 400 MHz)
| Parameter | 1H NMR | 13C NMR |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Scans (NS) | 16 | 1024 (Thioester Carbonyls relax slowly) |
| Relaxation Delay (D1) | 1.0 sec | 2.0 - 3.0 sec (Critical for integration) |
| Spectral Width | 12 ppm | 240 ppm (Capture >200 ppm region) |
| Temperature | 298 K | 298 K |
Results & Assignments
1H NMR Assignments
The proton spectrum is characterized by a monosubstituted aromatic pattern, a deshielded methylene singlet, and an acetyl methyl singlet.
Table 1: 1H NMR Chemical Shifts (
| Position | Multiplicity | Integration | Assignment Logic | |
| Ar-H (Ortho) | 7.95 – 8.00 | Doublet ( | 2H | Deshielded by adjacent Ketone C=O. |
| Ar-H (Para) | 7.58 – 7.62 | Triplet ( | 1H | Typical monosubstituted benzene pattern. |
| Ar-H (Meta) | 7.45 – 7.50 | Triplet ( | 2H | Shielded relative to ortho/para. |
| 4.45 – 4.55 | Singlet | 2H | Flanked by C=O and S. Upfield from O-esters ( | |
| 2.38 – 2.45 | Singlet | 3H | Alpha to Thioester C=O. |
Note: The methylene protons (
13C NMR Assignments
The carbon spectrum reveals two signals in the deep downfield region (
Table 2: 13C NMR Chemical Shifts (
| Position | Type | Assignment Logic | |
| Thioester C=O | 194.5 – 195.5 | Q | Thioesters are deshielded relative to O-esters ( |
| Ketone C=O | 192.0 – 193.5 | Q | Conjugated to phenyl ring (shielding effect relative to alkyl ketones). |
| Ar-C (Ipso) | 135.0 – 136.0 | Q | Quaternary aromatic carbon. |
| Ar-C (Para) | 133.5 – 134.0 | CH | - |
| Ar-C (Ortho) | 128.5 – 129.0 | CH | - |
| Ar-C (Meta) | 128.0 – 128.5 | CH | - |
| 36.0 – 40.0 | Alpha to Ketone and Sulfur. | ||
| 30.0 – 30.5 | Typical acetyl methyl. |
Advanced Validation: The HMBC Protocol
Relying solely on chemical shift databases for the Carbonyl assignment is risky due to the proximity of the signals (
The Self-Validating Logic
-
The Methyl Test: The methyl protons (
ppm) are 2 bonds away from the Thioester C=O but 5+ bonds away from the Ketone C=O.-
Observation:
correlates strongly only to the peak at ~195 ppm .
-
-
The Methylene Test: The methylene protons (
ppm) are 2 bonds from the Ketone C=O and 3 bonds from the Thioester C=O (via Sulfur).-
Observation:
correlates to both carbonyl peaks (~193 and ~195 ppm).
-
Workflow Diagram
The following diagram illustrates the decision tree for assigning the carbonyls using HMBC data.
Figure 2: HMBC Decision Tree for unambiguous Carbonyl assignment.
References
-
ChemicalBook. (n.d.). Thioacetic acid 13C NMR Spectrum. Retrieved from
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from
-
Royal Society of Chemistry. (2013).[3] Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis (Supp. Info). Retrieved from
-
National Institutes of Health. (2024). New Protocol for the Synthesis of S-Thioesters.... Retrieved from
-
ResearchGate. (2010). Synthesis of thiazoles and aminothiazoles (NMR Data). Retrieved from
Sources
Elucidating the Molecular Structure of 2-Acetylthioacetophenone through Mass Spectrometry Fragmentation Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 2-Acetylthioacetophenone (C₁₀H₁₀O₂S), a compound of interest in synthetic chemistry and drug development. We explore the characteristic fragmentation pathways under both high-energy Electron Ionization (EI-MS) and soft-ionization Electrospray Ionization (ESI-MS/MS) conditions. Understanding these fragmentation patterns is crucial for unambiguous structural confirmation, impurity profiling, and metabolite identification. This note presents predictive fragmentation mechanisms, detailed experimental protocols for acquiring high-quality mass spectra, and guidance on data interpretation, serving as an essential resource for researchers in analytical chemistry, pharmacology, and medicinal chemistry.
Introduction: The Analytical Imperative
2-Acetylthioacetophenone is a bifunctional molecule incorporating both a ketone (acetophenone) and a thioester moiety. This unique structural arrangement makes it a valuable intermediate in organic synthesis and a potential scaffold in drug discovery. The thioester linkage, in particular, is a critical functional group in various biochemical pathways, making compounds like this relevant for probing enzymatic mechanisms or as potential pro-drugs.
Mass spectrometry is an indispensable tool for the structural characterization of such molecules.[1] The technique involves ionizing the molecule and then analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.[2] The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. High-energy ionization methods like Electron Ionization (EI) induce extensive and predictable fragmentation, while softer methods like Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), provide controlled fragmentation of a protonated or adducted molecular ion, offering complementary structural insights.[3][4]
This guide explains the causality behind the fragmentation of 2-Acetylthioacetophenone, providing scientists with the predictive framework and practical protocols needed for confident analysis.
Molecular Structure and Ionization Principles
2-Acetylthioacetophenone has a molecular formula of C₁₀H₁₀O₂S and a monoisotopic mass of approximately 194.04 Da.
Structure:
-
Ph: Phenyl group (C₆H₅)
The key to predicting fragmentation lies in understanding the relative bond strengths and the stability of the resulting fragments. In EI-MS, a high-energy electron beam (typically 70 eV) removes an electron from the molecule, creating an energetically unstable molecular ion (M⁺•).[2][5] This excess energy drives the cleavage of chemical bonds. The most likely site of initial ionization is one of the lone pair electrons on the oxygen or sulfur atoms, as these are the highest-energy, most easily removed electrons.[5]
In ESI-MS, the molecule is typically protonated ([M+H]⁺) or forms an adduct with a cation like sodium ([M+Na]⁺) in solution before being transferred to the gas phase.[4][6] Fragmentation is then induced by colliding these ions with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).[3] This is a lower-energy process than EI, leading to different, often simpler, fragmentation patterns.
Predicted Fragmentation Pathway: Electron Ionization (EI-MS)
Under EI conditions, the molecular ion of 2-Acetylthioacetophenone (m/z 194) is expected to undergo several characteristic fragmentation reactions. The primary cleavages are driven by the formation of stable carbocations.
A dominant fragmentation pathway for acetophenone derivatives is the alpha-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[7][8][9]
-
Alpha-Cleavage (Major Pathway): The most favorable cleavage occurs at the C-C bond between the phenylcarbonyl carbon and the adjacent methylene group. This yields the highly resonance-stabilized benzoyl cation. This fragment is often the base peak in the spectrum of acetophenone-containing compounds.[7][10]
-
Fragment: Benzoyl cation ([C₆H₅CO]⁺)
-
m/z: 105
-
-
Secondary Fragmentation of Benzoyl Cation: The benzoyl cation itself can subsequently lose a neutral molecule of carbon monoxide (CO).[8]
-
Fragment: Phenyl cation ([C₆H₅]⁺)
-
m/z: 77
-
-
Formation of Acetyl Cation: Cleavage of the thioester S-C bond can release the acetyl cation.
-
Fragment: Acetyl cation ([CH₃CO]⁺)
-
m/z: 43
-
-
Cleavage of the C-S Bond: Rupture of the methylene-sulfur bond leads to the formation of the phenacyl cation.
-
Fragment: Phenacyl cation ([C₆H₅COCH₂]⁺)
-
m/z: 119
-
-
Rearrangement and Loss of Ketene: A rearrangement process can lead to the elimination of a neutral ketene molecule (CH₂=C=O) from the molecular ion.
-
Fragment: [C₆H₅COCH₂SH]⁺•
-
m/z: 152
-
The logical flow of the primary EI fragmentation cascade is visualized below.
Caption: Predicted EI-MS fragmentation of 2-Acetylthioacetophenone.
Predicted Fragmentation Pathway: ESI-MS/MS
For ESI-MS/MS analysis, we would first select the protonated precursor ion, [M+H]⁺, at m/z 195. The fragmentation induced by CID will involve the loss of stable neutral molecules.
-
Loss of Thioacetic Acid: The most probable fragmentation pathway for the protonated molecule is the loss of a neutral thioacetic acid molecule (CH₃COSH, 76 Da).
-
Precursor Ion: [M+H]⁺, m/z 195
-
Product Ion: [C₆H₅COCH₂]⁺
-
m/z: 119
-
-
Loss of Acetic Acid: An alternative pathway could involve rearrangement and the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da).
-
Precursor Ion: [M+H]⁺, m/z 195
-
Product Ion: [C₈H₇S]⁺ (rearranged)
-
m/z: 135
-
-
Formation of Benzoyl Cation: Similar to the EI pathway, the stable benzoyl cation can be formed through cleavage and rearrangement.
-
Precursor Ion: [M+H]⁺, m/z 195
-
Product Ion: [C₆H₅CO]⁺
-
m/z: 105
-
The logical workflow for an ESI-MS/MS experiment is depicted below.
Caption: Experimental workflow for ESI-MS/MS analysis.
Summary of Predicted Fragments
The key diagnostic ions for identifying 2-Acetylthioacetophenone are summarized in the table below.
| m/z | Proposed Formula | Ion Identity | Ionization Mode | Significance |
| 194 | [C₁₀H₁₀O₂S]⁺• | Molecular Ion (M⁺•) | EI | Confirms molecular weight. |
| 195 | [C₁₀H₁₁O₂S]⁺ | Protonated Molecule | ESI | Precursor ion for MS/MS analysis. |
| 119 | [C₈H₇O]⁺ | Phenacyl Cation | EI, ESI | Result of C-S or neutral loss. |
| 105 | [C₇H₅O]⁺ | Benzoyl Cation | EI, ESI | Highly stable, likely base peak in EI. |
| 77 | [C₆H₅]⁺ | Phenyl Cation | EI | Fragment from the benzoyl cation. |
| 43 | [C₂H₃O]⁺ | Acetyl Cation | EI | Indicates presence of an acetyl group. |
Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended.
Protocol 1: GC-MS Analysis for EI Fragmentation
This protocol is designed for structural confirmation using standard EI-MS.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 2-Acetylthioacetophenone.
-
Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, set to 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
-
Oven Program: Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Acetylthioacetophenone in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion at m/z 194 and compare the observed fragment ions (e.g., 105, 77, 119, 43) with the predicted pattern.
-
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This protocol is ideal for analyzing complex mixtures or for targeted fragmentation studies.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile or methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a final concentration of 100-500 ng/mL.
-
-
Instrumentation (Typical Parameters):
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
MS/MS Experiment:
-
Perform a full scan from m/z 100-300 to identify the [M+H]⁺ ion at m/z 195.
-
Set up a product ion scan experiment targeting the precursor ion m/z 195.
-
Apply a range of collision energies (e.g., 10-30 eV) to observe the formation of product ions (e.g., 119, 105).
-
-
-
-
Data Analysis:
-
Extract the product ion spectrum for m/z 195.
-
Correlate the observed product ions with the predicted neutral losses and fragment structures.
-
Conclusion
The mass spectrometric fragmentation of 2-Acetylthioacetophenone is predictable and yields structurally significant ions under both EI and ESI conditions. The dominant EI fragmentation is characterized by alpha-cleavage to produce the highly stable benzoyl cation (m/z 105). In ESI-MS/MS, the primary fragmentation of the protonated molecule (m/z 195) involves the loss of neutral thioacetic acid to yield the ion at m/z 119. By leveraging the protocols and mechanistic insights provided in this guide, researchers can confidently identify and characterize 2-Acetylthioacetophenone and related structures, accelerating research and development in their respective fields.
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Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 2-Acetylthioacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Thioester in Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the strategic design of novel molecular entities with therapeutic potential is paramount. 2-Acetylthioacetophenone, a compound featuring a reactive thioester linked to an acetophenone scaffold, represents a compelling yet underexplored molecule. While direct literature on 2-Acetylthioacetophenone is sparse, a comprehensive analysis of its constituent chemical motifs—the acetophenone core and the thioester functionality—along with structurally related compounds, provides a strong foundation for predicting its potential applications in drug discovery.
This document serves as a detailed guide for researchers, outlining the prospective synthesis, potential therapeutic applications, and detailed experimental protocols to investigate the bioactivity of 2-Acetylthioacetophenone. The insights presented herein are synthesized from established knowledge of similar chemical structures and are intended to catalyze further research into this promising compound.
I. Synthesis and Chemical Profile
The synthesis of 2-Acetylthioacetophenone can be approached through several established organic chemistry methodologies. A plausible and efficient route involves the nucleophilic substitution of a 2-haloacetophenone with a thiolating agent.
Protocol 1: Synthesis of 2-Acetylthioacetophenone
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).
-
Thiolation: Add potassium thioacetate (CH₃COSK) (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the potassium bromide salt. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel.
Chemical Properties and Reactivity:
The key feature of 2-Acetylthioacetophenone is the thioester bond. Thioesters are known to be "energy-rich" functional groups that are more susceptible to nucleophilic attack than their ester counterparts, while maintaining reasonable stability in aqueous media at neutral pH.[1][2] This reactivity is central to its potential biological mechanisms of action.
II. Potential Applications in Medicinal Chemistry
Based on the known biological activities of acetophenone and thiophene derivatives, 2-Acetylthioacetophenone is a promising candidate for several therapeutic areas.[3][4]
A. Anticancer Activity
Scientific Rationale: Many acetophenone derivatives and related chalcones have demonstrated significant anticancer properties.[5][6] Chalcones derived from 2-acetylthiophene, a close structural analog, have been shown to induce apoptosis in human colon adenocarcinoma cells.[7] The α,β-unsaturated carbonyl group in chalcones acts as a Michael acceptor, interacting with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[6] It is plausible that the electrophilic carbonyl of the thioester in 2-Acetylthioacetophenone could mimic this reactivity, targeting key proteins involved in cancer cell proliferation and survival. Thiophene-containing compounds have also shown promise as antiproliferative agents.[8]
Proposed Mechanism of Action: The anticancer effect of 2-Acetylthioacetophenone may stem from its ability to acylate nucleophilic residues (e.g., cysteine, lysine) on key cellular proteins. This could lead to the inhibition of enzymes crucial for cancer cell metabolism or the disruption of protein-protein interactions that drive oncogenic signaling pathways.
dot
Caption: Proposed anticancer mechanism of 2-Acetylthioacetophenone.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 2-Acetylthioacetophenone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
B. Anti-inflammatory Properties
Scientific Rationale: Derivatives of 2-acetylthiophene have been synthesized and screened for anti-inflammatory activity, with some compounds showing considerable efficacy.[9] The anti-inflammatory effects of many compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[10] Additionally, some acetanilide derivatives have been shown to reduce pro-inflammatory cytokines like TNF-α and IL-1β.[11] The structural features of 2-Acetylthioacetophenone suggest it could interact with these targets.
Proposed Mechanism of Action: 2-Acetylthioacetophenone may exert its anti-inflammatory effects by inhibiting pro-inflammatory enzymes or by modulating the production of inflammatory mediators. The thioester moiety could potentially interact with the active sites of enzymes like COX or 5-LOX.
dot
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer 2-Acetylthioacetophenone orally or intraperitoneally at different doses (e.g., 10, 20, 50 mg/kg) one hour before carrageenan injection. Use a control group (vehicle) and a standard drug group (e.g., indomethacin).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
C. Antimicrobial Activity
Scientific Rationale: Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities.[3][12][13] For instance, 2-mercaptobenzothiazole moieties, which contain a sulfur atom, have strong antibacterial activity.[14] The antimicrobial action of many compounds is related to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The reactive nature of the thioester in 2-Acetylthioacetophenone could facilitate its interaction with microbial targets.
Proposed Mechanism of Action: The antimicrobial effect could be due to the acylation of essential microbial enzymes, leading to their inactivation. Alternatively, the compound might disrupt the bacterial cell wall or membrane integrity. The ability of related compounds to complex with metal ions, which can enhance antimicrobial activity, is another potential mechanism.[15]
Table 1: Potential Antimicrobial Targets and Assays
| Potential Target | Organism(s) | Suggested Assay |
| Cell Wall Synthesis | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays |
| Protein Synthesis | Escherichia coli | In vitro transcription/translation assays |
| DNA Gyrase | Gram-positive and Gram-negative bacteria | DNA gyrase inhibition assay |
| Fungal Cell Membrane | Candida albicans | Ergosterol quantification assay |
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust the turbidity to 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of 2-Acetylthioacetophenone in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Concluding Remarks and Future Directions
While 2-Acetylthioacetophenone remains a largely unexplored molecule, the foundational knowledge from structurally similar compounds strongly suggests its potential as a versatile scaffold in medicinal chemistry. The proposed anticancer, anti-inflammatory, and antimicrobial activities are based on sound scientific principles and the known bioactivities of its constituent moieties.
The protocols detailed in this guide provide a clear roadmap for the initial investigation of 2-Acetylthioacetophenone. Future research should focus on:
-
Lead Optimization: If initial studies show promising activity, structural modifications can be made to enhance potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which 2-Acetylthioacetophenone exerts its effects is crucial for further development.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in relevant animal models to assess their therapeutic potential and safety profile.
The exploration of novel chemical entities like 2-Acetylthioacetophenone is essential for the discovery of next-generation therapeutics. This guide aims to provide the necessary framework and impetus for the scientific community to unlock the potential of this intriguing molecule.
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experimental procedure for the synthesis of benzothiazoles using acetophenone derivatives
Application Note: Metal-Free Iodine-Catalyzed Synthesis of 2-Arylbenzothiazoles from Acetophenones
Executive Summary
Benzothiazoles are privileged pharmacophores in drug discovery, serving as the core scaffold for antitumor agents (e.g., Phortress), neuroprotective drugs (e.g., Riluzole), and amyloid-
This protocol details a metal-free, iodine-catalyzed oxidative C–C bond cleavage strategy to synthesize 2-arylbenzothiazoles directly from acetophenone derivatives .[1] Unlike aldehyde substrates, acetophenones are often more stable, cheaper, and available in a wider diversity of substitution patterns. This method utilizes molecular iodine (
Mechanistic Insight & Rationale
The transformation of acetophenone to 2-arylbenzothiazole involves a cascade reaction:
Why this route?
-
Substrate Stability: Acetophenones are resistant to the autoxidation common in benzaldehydes.
-
Atom Economy: While C–C cleavage releases a carbon unit, it allows the use of robust ketone starting materials to access the 2-arylbenzothiazole core directly.
-
Iodine Catalysis:
acts as a dual-role reagent, facilitating both the initial -functionalization of the ketone and the subsequent oxidative aromatization.
Pathway Diagram
The following diagram illustrates the proposed mechanism, highlighting the critical intermediate steps and the C–C bond cleavage event.
Figure 1: Mechanistic pathway for the iodine-catalyzed oxidative C-C bond cleavage synthesis of 2-arylbenzothiazoles.
Experimental Protocol
Reagents & Equipment
-
Substrates: Acetophenone derivatives (1.0 equiv), 2-Aminothiophenol (1.2 equiv).
-
Catalyst: Molecular Iodine (
, 0.5 equiv). -
Oxidant: Nitrobenzene (2.0 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Apparatus: 10 mL sealed tube or round-bottom flask with reflux condenser; oil bath; magnetic stirrer.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Weigh Acetophenone (1.0 mmol, 120 mg) and transfer to a 10 mL pressure tube.
-
Add 2-Aminothiophenol (1.2 mmol, 150 mg, 128
L).-
Critical Note: 2-Aminothiophenol is prone to oxidation (disulfide formation). Use fresh or redistilled reagent for optimal yields.
-
-
Add Molecular Iodine (
) (0.5 mmol, 127 mg). -
Add Nitrobenzene (2.0 mmol, 246 mg, 205
L). -
Add 1,4-Dioxane (2.0 mL) as the solvent.
-
Seal the tube (or attach condenser if using a flask) and purge briefly with argon (optional but recommended to minimize background oxidation).
Step 2: Reaction Execution
-
Place the reaction vessel in a pre-heated oil bath at 110 °C .
-
Stir magnetically at 600 rpm for 12–16 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 10:1). The starting acetophenone spot should disappear, and a fluorescent blue/green spot (benzothiazole) should appear under UV (254/365 nm).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous
(sodium thiosulfate) (5 mL) to reduce residual iodine (color changes from dark brown to yellow/clear). -
Extract the mixture with Ethyl Acetate (
mL). -
Combine the organic layers and wash with Brine (15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via Flash Column Chromatography on silica gel (230–400 mesh).
-
Eluent: Gradient of Petroleum Ether/Ethyl Acetate (starting 100:0 to 95:5). 2-Arylbenzothiazoles are typically non-polar and elute early.
-
Evaporate solvent to yield the pure product as a solid.
Data Analysis & Validation
Expected Analytical Data (Example: 2-Phenylbenzothiazole)
-
Physical State: White to pale yellow solid.
-
Melting Point: 112–114 °C.
-
H NMR (400 MHz,
): 8.10–8.15 (m, 3H), 7.92 (d, = 8.0 Hz, 1H), 7.50–7.55 (m, 4H), 7.40 (t, = 7.6 Hz, 1H).-
Diagnostic Signal: The absence of the methyl ketone singlet (
2.5–2.6 ppm) and the presence of aromatic protons in the deshielded region confirm the formation of the heterocycle and loss of the methyl group.
-
-
C NMR (100 MHz,
): 168.0 (C=N), 154.1, 135.0, 133.6, 130.9, 129.0, 127.5, 126.3, 125.1, 123.2, 121.6.
Optimization & Scope (Data Summary)
The following table summarizes the effect of oxidant and solvent on the yield of 2-phenylbenzothiazole (Model Reaction).
| Entry | Oxidant (Equiv) | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | Nitrobenzene (2.0) | 1,4-Dioxane | 110 | 82 | Optimal Conditions |
| 2 | DMSO (Solvent/Oxidant) | DMSO | 110 | 15 | Yields 2-Aroylbenzothiazole instead |
| 3 | Toluene | 110 | 35 | Incomplete conversion | |
| 4 | TBHP (2.0) | 1,4-Dioxane | 110 | 55 | Lower selectivity |
| 5 | None | 1,4-Dioxane | 110 | <10 | Oxidant is essential |
Table 1: Optimization of reaction conditions. Data adapted from Ma et al. (2021).
Troubleshooting & Critical Parameters
-
Low Yield:
-
Cause: Old 2-aminothiophenol. Solution: Distill 2-aminothiophenol before use or store under inert gas.
-
Cause: Incomplete C-C cleavage. Solution: Ensure temperature is maintained at 110 °C; Nitrobenzene is critical for the cleavage step.
-
-
Product Contamination (Iodine):
-
Cause: Insufficient quenching. Solution: Wash thoroughly with sodium thiosulfate until the organic layer is strictly yellow/colorless (not brown).
-
-
Selectivity Issues (Aroyl vs. Aryl):
-
If DMSO is used as the solvent instead of Dioxane, the reaction pathway shifts to a Kornblum oxidation mechanism, yielding 2-aroylbenzothiazoles (
) instead of the C-C cleaved product. Ensure Dioxane is used for the 2-aryl product.
-
References
-
Ma, R., et al. (2021).[1] Iodine Catalyzes Simple and Practical Syntheses of 2-Aroylbenzothiazoles and 2-Arylbenzothiazoles from 2-Aminobenzenethiols and Acetophenones under Metal-Free Conditions.[2] The Journal of Organic Chemistry, 86(1), 310–321.[1] [Link]
-
Nguyen, T. B. (2017).[3] Recent Advances in the Synthesis of Benzothiazoles. Asian Journal of Organic Chemistry, 6(4), 477–491. [Link]
-
Dey, A., & Hajra, A. (2019).[4] Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate.[4] Organic Letters, 21(6), 1686–1689. [Link]
Sources
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone | Engineering and Technology For Sustainable Development [jst.vn]
- 4. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate [organic-chemistry.org]
Application Notes & Protocols: The Role of 2-Acetylthioacetophenone as a Versatile Synthetic Intermediate
Abstract
2-Acetylthioacetophenone, a bifunctional molecule featuring both a ketone and a thioester, stands as a pivotal intermediate in modern organic synthesis. Its unique electronic and structural characteristics make it an exceptionally valuable building block for the construction of a diverse array of sulfur-containing heterocyclic compounds. This guide provides an in-depth exploration of its synthetic utility, focusing on the preparation of medicinally and materially significant scaffolds such as thieno[2,3-b]thiophenes and benzothiazoles. We delve into the mechanistic underpinnings of these transformations, present field-proven, step-by-step protocols, and offer expert insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Synthetic Potential of a Bifunctional Building Block
At its core, the utility of 2-Acetylthioacetophenone lies in the strategic placement of its two key functional groups: the electrophilic carbonyl carbon of the acetophenone moiety and the sulfur atom of the acetylthio group. This arrangement allows for a variety of intramolecular and intermolecular cyclization strategies, making it a powerful precursor for creating complex molecular architectures.
The ketone provides a reactive handle for condensation reactions, while the thioester can be readily hydrolyzed in situ to generate a reactive thiol intermediate. This dual reactivity is the cornerstone of its application in constructing fused heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and organic electronics.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is non-negotiable for safe and effective experimentation.
Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₂S | [1] |
| Molar Mass | 194.25 g/mol | N/A |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 88 - 91 °C | [1] |
| Boiling Point | 118 °C | [1] |
| Solubility | Insoluble in water | [1] |
Note: Data corresponds to the related compound 2'-Acetoxyacetophenone, which has similar physical properties. Precise data for 2-Acetylthioacetophenone may vary.
Safety & Handling Protocol
Hazard Statement: Based on related structures, handle with care. Avoid ingestion, inhalation, and contact with skin and eyes.[2][3]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2]
-
Handling: Avoid creating dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Application I: Synthesis of Thieno[2,3-b]thiophenes
Thieno[2,3-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest in materials science as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5] The rigid, planar structure facilitates π-π stacking and efficient charge transport. 2-Acetylthioacetophenone is an ideal starting material for a highly efficient one-pot synthesis of this scaffold.
Mechanistic Rationale
The synthesis proceeds via a base-catalyzed domino reaction. The process begins with the in situ generation of a key intermediate, 2-mercaptoacetophenone, through the hydrolysis of the thioester. This intermediate then undergoes a series of reactions culminating in the formation of the thieno[2,3-b]thiophene core. This pathway is a variation of the Fiesselmann thiophene synthesis, which utilizes α-mercaptocarbonyl systems.[6]
Experimental Protocol
Objective: To synthesize 2-acetyl-3,5-diphenylthieno[2,3-b]thiophene from 2-Acetylthioacetophenone.
Materials:
-
2-Acetylthioacetophenone
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Acetylthioacetophenone (e.g., 10 mmol) in anhydrous ethanol (40 mL).
-
Base Addition: While stirring at room temperature, add sodium ethoxide (20 mmol, 2 equivalents) to the solution. The addition of a strong base is crucial as it catalyzes both the initial hydrolysis and the subsequent condensation steps.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Precipitation: Acidify the aqueous mixture by slowly adding 1 M HCl until the pH is ~5-6. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield the pure thieno[2,3-b]thiophene derivative.
Application II: Synthesis of 2-Substituted Benzothiazoles
Benzothiazoles are a privileged scaffold in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The reaction between a 2-aminothiophenol and a carbonyl compound is a classic and efficient method for their synthesis.[7][9] 2-Acetylthioacetophenone serves as the carbonyl component in this powerful transformation.
Mechanistic Rationale
This synthesis is a prime example of a condensation-cyclization-oxidation sequence. The reaction is typically acid-catalyzed, although various modern methods use other catalysts or solvent-free conditions.[8][10]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of 2-Acetylthioacetophenone. Subsequent dehydration forms an imine thiophenol intermediate (a Schiff base).[7]
-
Cyclization: The pendant thiol group then performs an intramolecular nucleophilic attack on the imine carbon, forming a cyclized benzothiazolidine intermediate.[7]
-
Oxidation: The final step is the oxidation of the benzothiazolidine to the aromatic benzothiazole. This can occur via air oxidation or with the addition of a mild oxidizing agent, depending on the reaction conditions.
Experimental Protocol
Objective: To synthesize a 2-substituted benzothiazole derivative from 2-Acetylthioacetophenone and 2-aminothiophenol.
Materials:
-
2-Acetylthioacetophenone
-
2-Aminothiophenol
-
Elemental Sulfur (S₈)
-
Solvent (e.g., Ethanol or solvent-free)
-
Magnetic stirrer and heating apparatus
Procedure: Note: This protocol is based on a modern, solvent-free approach which is both efficient and environmentally benign.[8]
-
Reagent Mixing: In a 50 mL flask, combine 2-Acetylthioacetophenone (5 mmol), 2-aminothiophenol (5 mmol), and a catalytic amount of elemental sulfur (0.5 mmol). The sulfur in this context acts as an oxidizing agent for the final aromatization step.
-
Heating: Heat the mixture with stirring at 80-100 °C for 2-3 hours. The reaction is often performed neat (without solvent), which can accelerate the reaction rate.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The resulting solid or viscous oil is the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 2-substituted benzothiazole.
Concluding Remarks
2-Acetylthioacetophenone has proven to be a remarkably effective and versatile intermediate in heterocyclic synthesis. Its capacity to participate in elegant domino reactions and multicomponent syntheses allows for the rapid assembly of complex and valuable molecular frameworks like thieno[2,3-b]thiophenes and benzothiazoles. The protocols described herein are robust and scalable, providing a solid foundation for further exploration and application in drug discovery, materials science, and broader chemical research. The continued development of novel synthetic methodologies centered around such powerful building blocks will undoubtedly pave the way for future innovations.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Xiao, Z., et al. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate.
-
Wikipedia. Gewald reaction.
-
Guzmán-Hernández, C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2329.
-
Organic Chemistry Portal. Benzothiazole synthesis.
-
Sabnis, R. W. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
-
Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI.
-
Kirsch, G., et al. Thienothiophenes: Synthesis and Applications. ResearchGate.
-
Couture, A., et al. (2002). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 7(1), 80-88.
-
Fisher Scientific. SAFETY DATA SHEET: Ethanone, 1-(2-thienyl)-.
-
Nguyen, L. A., et al. (2021). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. JST: Engineering And Technology For Sustainable Development, 31(1), 33-36.
-
Loba Chemie. (2025). 2-ACETYLTHIOPHENE FOR SYNTHESIS Safety Data Sheet.
-
ChemicalBook. (2025). 2-Acetylthiophene - Safety Data Sheet.
-
Carl ROTH. Safety Data Sheet: Acetophenone.
-
Fisher Scientific. SAFETY DATA SHEET: 2'-Acetoxyacetophenone.
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone | Engineering and Technology For Sustainable Development [jst.vn]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve the yield of 2-Acetylthioacetophenone synthesis
Technical Support Center: Optimizing 2-Acetylthioacetophenone Synthesis
Executive Summary & Reaction Overview
The synthesis of 2-Acetylthioacetophenone (S-phenacyl thioacetate) is a classic nucleophilic substitution (
This guide provides a self-validating protocol designed to push yields consistently above 85% by controlling the reaction environment and minimizing workup losses.
Core Reaction:
Troubleshooting Guide (Q&A)
Q1: My reaction conversion is high, but my isolated yield is low (<50%). Where is the product going?
Diagnosis: This is likely a workup failure or hydrolysis issue .
-
The Cause: Thioesters are sensitive to basic hydrolysis. If you use a basic aqueous wash (like bicarbonate) to remove acid, you may inadvertently hydrolyze the product to the thiol (2-mercaptoacetophenone), which then oxidizes to the disulfide or dissolves in the aqueous phase.
-
The Fix:
-
Neutralize Gently: Use a dilute brine wash or slightly acidic water (pH 5-6) rather than strong bases.
-
Solvent Trap: If using DMF, significant product can remain trapped in the aqueous/DMF emulsion. Switch to Acetone (see Protocol below). In acetone, the byproduct (KBr) precipitates, driving the reaction to completion and simplifying workup to a simple filtration and concentration.
-
Q2: The reaction mixture turned dark brown/black. Is the product ruined?
Diagnosis: This indicates reagent degradation or polymerization .
-
The Cause: Phenacyl bromide is unstable. If your starting material was yellow or purple before you started, it contains free
and . These impurities catalyze the condensation of the ketone, leading to "tar" formation. -
The Fix:
-
Purify Starting Material: Recrystallize phenacyl bromide from ethanol/water before use. It must be white crystalline needles.
-
Exclude Light: Run the reaction in the dark or low light, as alpha-haloketones are photosensitive.
-
Q3: I see a secondary spot on TLC that runs higher than the product. What is it?
Diagnosis: Phenacyl Disulfide .
-
The Cause: Trace moisture hydrolyzed the thioacetate to a free thiol, which then oxidized.
-
The Fix:
-
Dry Solvents: Ensure your solvent (Acetone/DMF) is anhydrous.
-
Degas: Sparge the reaction solvent with Nitrogen/Argon for 15 minutes prior to reagent addition to remove dissolved oxygen.
-
Optimized Experimental Protocol
This protocol utilizes Acetone instead of DMF. While DMF is faster, Acetone allows for a "precipitation-driven" reaction that simplifies purification and improves yield retention.
Reagents:
-
2-Bromoacetophenone (Recrystallized, 1.0 eq)
-
Potassium Thioacetate (KSAc) (1.2 eq)
-
Acetone (Anhydrous, 10 volumes)
Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with Potassium Thioacetate (1.2 eq) and Anhydrous Acetone. Stir under
atmosphere. -
Addition: Dissolve 2-Bromoacetophenone (1.0 eq) in a minimal amount of acetone. Add this solution dropwise to the KSAc suspension at 0°C .
-
Why? Adding the electrophile to the nucleophile ensures the thioacetate is always in excess, preventing side reactions where the product might react with the starting material.
-
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–3 hours.
-
Observation: A white precipitate (KBr) will form rapidly.
-
-
Workup (The "Dry" Method):
-
Filter off the solid KBr precipitate.
-
Wash the filter cake with cold acetone.
-
Concentrate the filtrate under reduced pressure at
. -
Result: You will obtain a crystalline solid or oil. If purity is
by NMR, avoid column chromatography to prevent silica-induced hydrolysis. Recrystallize from Ethanol/Hexane if necessary.
-
Data & Visualization
Table 1: Solvent System Impact on Yield
| Solvent | Reaction Time | Workup Method | Typical Yield | Primary Drawback |
| DMF | 30-60 min | Aqueous Extraction | 55-65% | Product loss in water/DMF emulsion; Hydrolysis risk. |
| Acetone | 2-3 hours | Filtration (Precipitation) | 85-92% | Slower kinetics; requires dry solvent. |
| Methanol | 1-2 hours | Evaporation | 40-50% | Solvolysis (methanolysis) of the bromide competes with substitution. |
Figure 1: Reaction Logic & Failure Pathways
Caption: Pathway analysis showing the direct SN2 route (Green) vs. the hydrolysis/oxidation failure mode (Red).
References
-
Organic Syntheses. (1936). p-Bromophenacyl Bromide (Preparation). Organic Syntheses, Coll. Vol. 1, p.127. Retrieved from [Link]
Technical Support Center: Stability and Proper Storage of 2-Acetylthioacetophenone
Welcome to the technical support center for 2-Acetylthioacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability and proper storage conditions of this compound. By understanding the chemical nature of 2-Acetylthioacetophenone and the factors that can influence its integrity, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 2-Acetylthioacetophenone.
Q1: What are the primary factors that can affect the stability of 2-Acetylthioacetophenone?
A1: The stability of 2-Acetylthioacetophenone, like other thioesters and acetophenone derivatives, is primarily influenced by several factors:
-
pH: The thioester linkage is susceptible to hydrolysis, a reaction that is accelerated in both acidic and, more significantly, basic conditions.[1][2]
-
Temperature: Elevated temperatures can increase the rate of degradation through hydrolysis and potentially lead to thermal decomposition.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photochemical reactions, leading to degradation.
-
Oxidizing Agents: The sulfur atom in the thioester group can be susceptible to oxidation.
-
Moisture: The presence of water can facilitate hydrolysis of the thioester bond.
Q2: What are the recommended long-term storage conditions for 2-Acetylthioacetophenone?
A2: For long-term storage, it is crucial to minimize exposure to the detrimental factors listed above. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | To minimize thermal degradation and slow down the rate of hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the sulfur atom. |
| Light | Amber vial or protected from light | To prevent photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis. |
| Purity | Store as a solid if possible | To minimize solvent-mediated degradation. |
Q3: How should I handle 2-Acetylthioacetophenone for routine laboratory use?
A3: For daily use, it is advisable to prepare aliquots from the main stock to avoid repeated freeze-thaw cycles and contamination of the bulk material. Solutions should be prepared fresh in a suitable dry solvent. If a solution needs to be stored for a short period, it should be kept at a low temperature (2-8°C) and protected from light.
Q4: What are the likely degradation products of 2-Acetylthioacetophenone?
A4: The primary degradation pathway is the hydrolysis of the thioester bond, which would yield acetic acid and 2-mercaptoacetophenone. Under oxidative conditions, various oxidized sulfur species could be formed. Thermal decomposition may lead to a more complex mixture of products.
Troubleshooting Guide: Investigating Compound Instability
If you suspect that your sample of 2-Acetylthioacetophenone has degraded, this troubleshooting guide will help you identify the potential cause and take corrective actions.
Caption: Troubleshooting flowchart for suspected degradation of 2-Acetylthioacetophenone.
Experimental Protocols
This section provides detailed methodologies for assessing the stability of 2-Acetylthioacetophenone.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3]
Objective: To investigate the degradation of 2-Acetylthioacetophenone under various stress conditions.
Materials:
-
2-Acetylthioacetophenone
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Acetylthioacetophenone in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 N HCl at an elevated temperature (e.g., 60°C) for a shorter duration if no degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[3]
-
Keep the solution at room temperature for a shorter initial period (e.g., 1 hour) due to the higher reactivity of thioesters under basic conditions.
-
At appropriate time points (e.g., 0, 15, 30, 60 minutes), take an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze samples at appropriate time intervals by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at a selected temperature (e.g., 70°C) for 48 hours.[3]
-
Also, prepare a solution of the compound in a suitable solvent and keep it in the oven.
-
At various time points, withdraw samples, prepare solutions of the solid sample or dilute the stored solution, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis: For each condition, compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify the retention times of any degradation products.
Caption: Workflow for the forced degradation study of 2-Acetylthioacetophenone.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products over time.
Objective: To develop an HPLC method capable of separating 2-Acetylthioacetophenone from its potential degradation products.
Procedure:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). An initial isocratic elution (e.g., 50:50 buffer:organic solvent) can be used, followed by a gradient elution if necessary for better separation.[3]
-
-
Method Optimization:
-
Inject a mixture of the unstressed 2-Acetylthioacetophenone and the samples from the forced degradation study that show significant degradation.
-
Adjust the mobile phase composition, pH, flow rate, and column temperature to achieve:
-
Good resolution between the parent peak and all degradation product peaks.
-
Symmetrical peak shapes.
-
A reasonable run time.
-
-
-
Method Validation:
-
Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Degradation Pathways
The following diagram illustrates the most probable degradation pathway for 2-Acetylthioacetophenone based on the known reactivity of thioesters.
Caption: Primary hydrolysis degradation pathway of 2-Acetylthioacetophenone.
References
- BenchChem. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- MDPI. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2021). Hydrolysis of Thioesters, Esters, and Amides.
- BenchChem. (2025).
- Wiley Online Library. (2025).
- Unibo. (n.d.).
- Fisher Scientific. (2021).
- SciELO. (n.d.).
- Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS.
- ResearchGate. (2025).
- NIH. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
- RSC Publishing. (n.d.).
- Chemistry Stack Exchange. (2021).
- MDPI. (n.d.).
- CDH Fine Chemical. (n.d.).
- Chemistry LibreTexts. (2023). 21.
- JOCPR. (n.d.). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity.
- PMC. (2024).
- Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions.
- Cheméo. (n.d.). Chemical Properties of Acetophenone (CAS 98-86-2).
- YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides.
- TCI Chemicals. (2025).
- Fisher Scientific. (n.d.).
- SlidePlayer. (2018). HYDROLYSIS REACTIONS.
- CAMEO Chemicals. (n.d.). ACETOPHENONE.
- YouTube. (2016). 07 15 Thioesters.
Sources
troubleshooting common issues in reactions involving 2-Acetylthioacetophenone
Technical Support Center: 2-Acetylthioacetophenone Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Acetylthioacetophenone. This guide provides in-depth troubleshooting for common synthetic challenges, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-yield results.
Introduction to 2-Acetylthioacetophenone
2-Acetylthioacetophenone, also known as S-(2-oxo-2-phenylethyl) ethanethioate, is a key intermediate in organic synthesis. It serves as a stable and manageable precursor to the often-labile α-mercaptoketone moiety, making it invaluable in the construction of sulfur-containing heterocycles. Its primary applications lie in the synthesis of thiazoles and thiophenes, which are core scaffolds in many pharmaceutical agents.[1][2]
Key Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 53392-49-7 | |
| Molecular Formula | C₁₀H₁₀O₂S | |
| Molecular Weight | 194.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 42-45 °C |
| Storage Class | 11 - Combustible Solids | |
Before use, it is recommended to allow the reagent to warm to room temperature for at least 60 minutes to prevent moisture condensation. Proper storage in a tightly sealed container is crucial for maintaining its integrity.
Part 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for forming a thiazole ring, typically by reacting an α-haloketone with a thioamide.[3][4] When using 2-Acetylthioacetophenone, the thioacetyl group is typically cleaved in situ to generate the reactive intermediate that then undergoes condensation.
Frequently Asked Questions & Troubleshooting
Question 1: My Hantzsch reaction is giving a very low yield or failing completely. What are the primary causes?
Answer: Low or no yield in a Hantzsch synthesis involving 2-Acetylthioacetophenone can typically be traced back to three main areas: (1) inefficient generation of the reactive α-thioketone, (2) suboptimal reaction conditions for the cyclization, or (3) competing side reactions.
Possible Causes & Solutions:
-
Ineffective Thioacetyl Cleavage: The reaction requires a base to cleave the thioacetate and generate the nucleophilic thiol. If the base is too weak or used in stoichiometric amounts, this initial step may be the bottleneck.
-
Solution: Switch to a slightly stronger, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Use a mild excess (1.1-1.5 equivalents) to ensure complete deacetylation. For sensitive substrates, a weaker base like sodium bicarbonate (NaHCO₃) can be used, but may require longer reaction times or gentle heating.[4]
-
-
Incorrect Solvent Choice: The polarity of the solvent is critical as the reaction proceeds through ionic intermediates.[5]
-
Solution: Polar protic solvents like ethanol or methanol are standard and generally effective as they facilitate both the SN2 and cyclization steps. If solubility is an issue, a mixture of THF/Ethanol can be employed.[4] For higher temperatures, DMF is an option, though it can be harder to remove during workup.
-
-
Temperature Too Low: The final dehydration step to form the aromatic thiazole ring requires a certain activation energy.
-
Solution: Most Hantzsch reactions require heating. A good starting point is refluxing in ethanol (~78 °C).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is consumed but the product spot is faint, it may indicate that the cyclized intermediate has formed but not aromatized. Continued heating should resolve this.
-
Workflow: Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low-yield Hantzsch synthesis.
Question 2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
Answer: The formation of multiple products often points to competing reaction pathways. With primary thioamides, the main competitor to the Hantzsch synthesis is a base-catalyzed elimination that forms a nitrile and a thiol.[7][8]
Mechanism: Hantzsch Synthesis vs. Side Reaction
Caption: Competing pathways in reactions of α-haloketones with primary thioamides.[7][8]
Troubleshooting Strategy:
-
Control Basicity: The elimination side reaction is often promoted by strong, sterically hindered bases. Using a milder base (e.g., NaHCO₃) can favor the desired cyclization pathway.
-
Temperature Management: Running the initial alkylation step at a lower temperature (e.g., 0 °C to room temperature) before heating to promote cyclization can suppress side reactions.[4]
-
Choice of Thioamide: If using an N-substituted thiourea, be aware that reaction in acidic conditions can lead to a mixture of isomers. Maintaining neutral or slightly basic conditions is crucial for regioselectivity.[6]
Part 2: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for synthesizing 2-aminothiophenes from a carbonyl compound (like 2-Acetylthioacetophenone), an α-cyano ester or other activated nitrile, and elemental sulfur, catalyzed by a base.[1][9]
Frequently Asked Questions & Troubleshooting
Question 1: My Gewald reaction is sluggish and gives a low yield of the 2-aminothiophene. How can I improve it?
Answer: The Gewald reaction is mechanistically complex, involving a Knoevenagel condensation followed by the addition of sulfur.[1][10] Sluggishness often points to issues with one of these key stages.
Optimization Parameters for Gewald Synthesis:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | Use an amine base like morpholine or triethylamine.[11] Piperidinium borate has also been reported as an effective recyclable catalyst.[1] | The base catalyzes both the initial Knoevenagel condensation between the ketone and the activated nitrile, and facilitates the reaction with sulfur.[1][10] |
| Solvent | Ethanol, DMF, or methanol are commonly used. | A polar solvent is needed to solubilize the reagents and intermediates. DMF is often used when higher temperatures are required.[11] |
| Temperature | Typically requires heating, often in the range of 50-80 °C. | Provides the activation energy for the cyclization and aromatization steps. The reaction of elemental sulfur can be slow at room temperature. |
| Sulfur Quality | Use finely powdered elemental sulfur. | A higher surface area increases the reaction rate. Ensure the sulfur is dry. |
Troubleshooting Steps:
-
Ensure the Knoevenagel Condensation is Working: Before adding sulfur, you can run a small-scale reaction of just 2-Acetylthioacetophenone and your activated nitrile with the base. Monitor by TLC to confirm the formation of the condensed intermediate. If this step fails, the overall reaction will not proceed.
-
Optimize Base Concentration: While catalytic amounts are often sufficient, some systems may require stoichiometric amounts of base.[1] An excess of base, however, can lead to side reactions. Start with ~20 mol% and increase if necessary.
-
Increase Reaction Time/Temperature: Gewald reactions can take several hours. Monitor by TLC until the starting materials are consumed. If the reaction stalls, a modest increase in temperature (e.g., from 60 °C to 75 °C) can be beneficial.
Question 2: The purification of my 2-aminothiophene product is difficult due to a persistent yellow/orange color and elemental sulfur contamination.
Answer: This is a very common issue in Gewald syntheses. The color is often due to polysulfide impurities, and unreacted elemental sulfur can be difficult to remove.
Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and pour it into ice-water. The crude product often precipitates. Filter the solid.
-
Removal of Sulfur: Unreacted sulfur can be removed by washing the crude solid with a solvent in which sulfur is soluble but the product is not. Carbon disulfide (CS₂) is highly effective but extremely toxic and flammable; use only with extreme caution in a certified fume hood. A safer alternative is to boil the crude product in a minimal amount of a solvent like toluene, in which sulfur has some solubility, then cool and filter.
-
Recrystallization: The most effective method for final purification is recrystallization. Ethanol is a common and effective solvent for many 2-aminothiophene derivatives.[6] Dissolve the crude product in hot ethanol, filter while hot to remove insoluble impurities (like residual sulfur), and allow to cool slowly to obtain pure crystals.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is an option. A gradient elution from hexane to ethyl acetate is a good starting point for finding suitable separation conditions.
References
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) . MDPI. Available from: [Link]
-
Hantzsch Thiazole Synthesis . Chem Help Asap. Available from: [Link]
-
Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? . PMC, NIH. Available from: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications . PMC. Available from: [Link]
-
Thiazole synthesis . Organic Chemistry Portal. Available from: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . MDPI. Available from: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides . ResearchGate. Available from: [Link]
-
Microwave Assisted Synthesis of Thiazole via Acetophenones . ResearchGate. Available from: [Link]
-
The Hantzsch Thiazole Synthesis . ResearchGate. Available from: [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery . PubMed Central. Available from: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair . Thieme Connect. Available from: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . PMC, NIH. Available from: [Link]
-
Synthesis and biological evaluation of some substituted amino thiazole derivatives . ResearchGate. Available from: [Link]
-
Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? . Beilstein Journals. Available from: [Link]
-
First Synthesis of 3-acetyl-2-aminothiophenes Using the Gewald Reaction . PubMed. Available from: [Link]
-
Hantzsch Thiazole Synthesis 2010 . Scribd. Available from: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . BEPLS. Available from: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. Available from: [Link]
-
Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source . NIH. Available from: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . ResearchGate. Available from: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
challenges and solutions for scaling up 2-Acetylthioacetophenone production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Acetylthioacetophenone. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of producing this key thioester intermediate. Here, we dissect common experimental hurdles and provide scientifically-grounded solutions to optimize your workflow, ensure high purity, and facilitate a smooth transition from bench-scale to pilot or industrial production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Acetylthioacetophenone, which is typically prepared via the nucleophilic substitution of 2-bromoacetophenone with potassium thioacetate.
Problem 1: Low Yield of 2-Acetylthioacetophenone
Symptoms:
-
Isolated product weight is significantly lower than the theoretical maximum.
-
TLC or GC/HPLC analysis of the crude product shows a large amount of unreacted 2-bromoacetophenone.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Reaction | The nucleophilic substitution reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of potassium thioacetate. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC. Continue until the starting material spot/peak is minimal. 2. Optimize Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can promote side reactions. 3. Improve Solubility: Use a polar aprotic solvent like acetone, DMF, or acetonitrile, which are known to facilitate SN2 reactions by solvating the potassium cation and leaving the thioacetate anion more nucleophilic.[1] |
| Hydrolysis of Thioester | Thioesters are susceptible to hydrolysis, especially in the presence of water and base, which can occur during the work-up phase. This would convert the product back to a thiol (2-mercaptoacetophenone), which may undergo further reactions. | 1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Neutral or Acidic Work-up: During the aqueous work-up, ensure the solution is neutral or slightly acidic to minimize base-catalyzed hydrolysis. |
| Side Reactions | 2-bromoacetophenone is a reactive electrophile and can undergo elimination reactions or react with other nucleophiles if present. | 1. Control Temperature: Avoid excessive heat which can favor elimination over substitution. 2. Use Stoichiometric Amounts: A large excess of potassium thioacetate is generally not needed and can complicate purification. A slight excess (e.g., 1.1 equivalents) is usually sufficient. |
Problem 2: Product is an Oil or Fails to Solidify
Symptoms:
-
The final product is a viscous oil or semi-solid at room temperature, despite the literature melting point of 42-45 °C.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Impurities | Unreacted starting materials, solvent residues, or byproducts can act as an impurity, causing melting point depression and preventing crystallization. | 1. Recrystallization: This is a highly effective method for purifying 2-Acetylthioacetophenone. A suitable solvent system might be ethanol/water or isopropanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. 2. Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the product from impurities. A non-polar/polar solvent system like hexanes/ethyl acetate would be a good starting point.[2] 3. Vacuum Distillation: While this is a common purification technique for liquids, it may be suitable for removing highly volatile or non-volatile impurities from the crude product before recrystallization.[3] |
| Residual Solvent | Trapped solvent from the reaction or work-up can prevent the product from solidifying. | 1. Drying Under Vacuum: After isolation, dry the product under high vacuum for several hours, possibly with gentle heating (below the melting point), to remove any residual solvent. |
Problem 3: Product Discoloration (Yellow or Brown)
Symptoms:
-
The isolated solid is off-white, yellow, or even brownish instead of a white or pale crystalline solid.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Thermal Decomposition | Thioesters and the starting material can be thermally sensitive. Excessive heat during the reaction or solvent removal can lead to decomposition and the formation of colored impurities. | 1. Temperature Control: Maintain the recommended reaction temperature and avoid overheating. 2. Rotary Evaporation with Care: When removing the solvent, use a water bath with a controlled temperature and do not heat the flask excessively once the solvent is removed. |
| Oxidation | Thioesters can be susceptible to oxidation, which can lead to colored byproducts. | 1. Inert Atmosphere: For high-purity applications, consider running the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Using solvents that have been degassed can help to minimize oxidation. |
| Trace Impurities | Even small amounts of certain impurities can impart color to the final product. | 1. Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution and then filtering it through celite can help to remove colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 2-Acetylthioacetophenone?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The negatively charged sulfur atom of the thioacetate anion acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the bromine in 2-bromoacetophenone. This results in the displacement of the bromide ion and the formation of the C-S bond of the thioester.
Q2: What are the critical safety precautions when handling 2-bromoacetophenone?
2-bromoacetophenone is a lachrymator, meaning it is an irritant that causes tearing of the eyes. It is also a skin and respiratory tract irritant. Always handle this reagent in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 4:1 hexanes:ethyl acetate) and visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to 2-bromoacetophenone has disappeared or is very faint. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the product.[5][6]
Q4: What are the key considerations for scaling up this reaction?
-
Heat Management: The reaction is exothermic. On a larger scale, the heat generated can be significant and may lead to an increase in side products. Ensure the reactor has adequate cooling capacity and temperature control.
-
Mixing: Efficient mixing is crucial to ensure good contact between the reactants, especially if potassium thioacetate is not fully dissolved. Inadequate mixing can lead to localized "hot spots" and incomplete conversion.
-
Reagent Addition: For large-scale reactions, consider adding the 2-bromoacetophenone solution portion-wise or via an addition funnel to the potassium thioacetate suspension to better control the reaction temperature.
-
Work-up and Isolation: Handling larger volumes during extraction and filtration can be challenging. Ensure you have appropriately sized equipment. The efficiency of the purification method (e.g., recrystallization) may also change with scale.
Q5: What are the best practices for storing 2-Acetylthioacetophenone?
Due to its susceptibility to hydrolysis and potential thermal instability, 2-Acetylthioacetophenone should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
Experimental Protocols & Diagrams
Optimized Lab-Scale Synthesis of 2-Acetylthioacetophenone
Materials:
-
2-bromoacetophenone (1.0 eq)
-
Potassium thioacetate (1.1 eq)
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium thioacetate in anhydrous acetone.
-
In a separate beaker, dissolve 2-bromoacetophenone in anhydrous acetone.
-
Slowly add the 2-bromoacetophenone solution to the stirring suspension of potassium thioacetate at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter the mixture to remove the precipitated potassium bromide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a minimal amount of hot ethanol.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Reaction Mechanism
Caption: SN2 mechanism for 2-Acetylthioacetophenone synthesis.
Experimental Workflow
Caption: Decision tree for troubleshooting low product yield.
References
-
Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. PMC. Available at: [Link]
-
ANALYTICAL METHODS. ATSDR. Available at: [Link]
- Acetophenone purification. Google Patents.
-
Techniques for Monitoring Quality of Glacial Acetic Acid. Patsnap Eureka. Available at: [Link]
- Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. Google Patents.
- Method for purification of 4-hydroxyacetophenone. Google Patents.
-
Alkyl Thiocyanurates as Thioester Mimetics. Transthioesterification and Ligation Reactions with High Potential in Dynamic Covalent Chemistry. PMC. Available at: [Link]
-
Activation of the thioester partner through nucleophilic acyl... ResearchGate. Available at: [Link]
-
Nucleophilic Substitution Reactions of Cyclic Thiosulfinates Are Accelerated by Hyperconjugative Interactions. ChemRxiv. Available at: [Link]
Sources
- 1. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Techniques for Monitoring Quality of Glacial Acetic Acid [eureka.patsnap.com]
Technical Support Center: Managing Reaction Exotherms in 2-Acetylthioacetophenone Synthesis
Welcome to the technical support center for the synthesis of 2-Acetylthioacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal challenges of this important synthesis. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring both safety and success in your work.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the thermal characteristics of the synthesis of 2-Acetylthioacetophenone from 2-bromoacetophenone and a thioacetate salt.
Q1: Why is the synthesis of 2-Acetylthioacetophenone from 2-bromoacetophenone and potassium thioacetate considered exothermic?
A1: The reaction is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this process, the thioacetate anion acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom on the 2-bromoacetophenone molecule. The formation of the new carbon-sulfur (C-S) bond releases more energy than is required to break the carbon-bromine (C-Br) bond.[3] This net release of energy is observed as heat, making the reaction exothermic. All exothermic reactions have the potential for thermal runaway if not properly controlled.
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
A2: The primary risks include:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to violent boiling of the solvent, reactor over-pressurization, and potentially, an explosion.
-
Decreased Product Quality: Elevated temperatures can promote side reactions, such as elimination or further reactions of the product, leading to a lower yield and purity of the desired 2-Acetylthioacetophenone.
-
Hazardous Decomposition: 2-Bromoacetophenone can decompose at elevated temperatures, releasing toxic and irritating gases like hydrogen bromide.[4]
-
Operator Safety: Beyond the risk of a runaway reaction, 2-bromoacetophenone is a lachrymator and is corrosive, causing severe skin burns and eye damage.[4][5] An uncontrolled reaction increases the risk of exposure to this hazardous material.
Q3: Can I use a different thioacetate salt, and how will that affect the exotherm?
A3: Yes, other salts like sodium thioacetate can be used. The choice of cation (e.g., potassium vs. sodium) can have a minor influence on the reaction rate due to differences in solubility and the nature of the ion pair in a given solvent. However, the fundamental exothermic nature of the C-S bond formation remains the same. It is always prudent to assume a significant exotherm and take appropriate precautions, regardless of the cation used.
Troubleshooting Guide: Exotherm Management
This section provides a detailed, question-and-answer-based approach to troubleshoot specific issues you may encounter during the synthesis.
Q4: My reaction temperature is increasing too quickly after adding only a small amount of the thioacetate solution. What should I do immediately?
A4: An immediate and rapid temperature rise is a critical warning sign of a potential runaway reaction. Your immediate actions should be focused on removing heat from the system.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the potassium thioacetate solution.
-
Enhance Cooling: If using an ice bath, ensure it is well-stocked with ice and water to maximize surface contact with the flask. If using a cryostat, lower the setpoint temperature.
-
Increase Stirring: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the cooling bath.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably despite the above measures, and you have a pre-prepared, cold quenching solution (e.g., cold solvent), you may need to consider quenching the reaction. This should only be done as a last resort and with extreme caution.
The following diagram outlines a decision-making workflow for managing a temperature excursion.
Caption: Decision tree for immediate actions during a rapid temperature increase.
Q5: I am observing a lower-than-expected yield and the formation of impurities. Could this be related to poor temperature control?
A5: Absolutely. Poor temperature control is a common cause of low yields and impurity formation. The SN2 reaction is in competition with the E2 (elimination) reaction. Higher temperatures favor elimination reactions, which would lead to the formation of undesired byproducts.[6] Furthermore, excessive temperatures can cause degradation of both the starting material and the product.
To mitigate this, maintain a consistent, low reaction temperature throughout the addition of the nucleophile. See the recommended reaction parameters in the table below.
Table 1: Recommended Reaction Parameters for 2-Acetylthioacetophenone Synthesis
| Parameter | Recommendation | Rationale |
| Initial Temperature | 0 to 5 °C | Minimizes initial reaction rate upon addition, allowing for better control. |
| Reagent Addition | Slow, dropwise addition | Prevents accumulation of unreacted reagents and allows the cooling system to dissipate the generated heat effectively. |
| Solvent | Polar aprotic (e.g., Acetone, DMF) | Favors the SN2 mechanism and helps to solvate the ions. |
| Stirring | Vigorous mechanical stirring | Ensures homogenous mixing and efficient heat transfer to the cooling bath. |
| Monitoring | Calibrated thermometer with the bulb in the reaction mixture | Provides an accurate reading of the internal reaction temperature. |
Q6: What is the best way to set up my experiment to prevent an exotherm from the start?
A6: Proactive prevention is key. A well-designed experimental setup is your primary defense against an uncontrolled exotherm. The following protocol outlines best practices for this synthesis.
Experimental Protocol: Controlled Synthesis of 2-Acetylthioacetophenone
-
Reactor Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-bromoacetophenone (1.0 eq) in acetone.
-
Place the flask in an ice-water bath and stir until the internal temperature is stable between 0 and 5 °C.
-
-
Nucleophile Preparation:
-
In a separate flask, dissolve potassium thioacetate (1.1 eq) in a minimal amount of acetone.[7] Note that this dissolution may also be slightly exothermic.
-
-
Controlled Addition:
-
Transfer the potassium thioacetate solution to the addition funnel.
-
Begin a slow, dropwise addition of the thioacetate solution to the stirred solution of 2-bromoacetophenone.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition should be such that the temperature does not exceed 10 °C. If the temperature approaches this limit, pause the addition until it returns to the 0-5 °C range.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.
-
Proceed with your standard aqueous workup.
-
The following diagram illustrates the SN2 mechanism, highlighting the key bond-forming step that generates the heat.
Caption: The SN2 mechanism highlighting the exothermic bond-forming step.
References
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
-
BYJU'S. (n.d.). SN2 Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Szymański, P., et al. (2013). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Molecules, 18(4), 4434-4448. [Link]
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]
-
Wikipedia. (n.d.). Potassium thioacetate. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Confirmation of 2-Acetylthioacetophenone: A Spectroscopic Comparison Guide
Executive Summary
2-Acetylthioacetophenone (
-
Starting Material Similarity: The backbone structure is identical to the starting material, Phenacyl Bromide (
-bromoacetophenone), making aromatic signals in NMR indistinguishable. -
Instability: The thioester linkage is susceptible to hydrolysis, yielding 2-Mercaptoacetophenone (free thiol) and acetic acid, or oxidation to the corresponding Disulfide .
This guide provides an objective, data-driven framework to distinguish the target molecule from these specific impurities using
Part 1: The Analytical Challenge
The core difficulty lies in the "Silent Region" of the aromatic protons. Both the target and its impurities share a benzoyl group (
The Solution: Focus exclusively on the aliphatic region and the carbonyl fingerprints.
Comparative Spectroscopic Data Table
Table 1: Key diagnostic signals for 2-Acetylthioacetophenone vs. Common Impurities.
| Feature | Target: 2-Acetylthioacetophenone | Impurity A: Phenacyl Bromide (Start Material) | Impurity B: 2-Mercaptoacetophenone (Hydrolysis) |
| Structure | |||
| Singlet, | Absent | Absent | |
| Singlet, | Singlet, | Doublet, | |
| Absent | Absent | Triplet/Broad, | |
| IR: Carbonyl ( | Twin Bands/Split: ~1695 cm | Single Band: ~1685 cm | Single Band: ~1680 cm |
*Note: The chemical shift and multiplicity of the free thiol (-SH) and its adjacent methylene are highly solvent-dependent. In CDCl
Part 2: Deep Dive – Interpreting the Spectra
The "Smoking Gun": Acetyl Methyl Group ( H NMR)
The most definitive proof of successful thioalkylation is the appearance of a sharp singlet at
-
Logic: This signal corresponds to the methyl protons of the thioacetate group (
). -
Validation: If this peak is absent, the reaction failed. If the integral ratio of this peak to the methylene peak (
4.45) is less than 3:2, you likely have a mixture of product and unreacted bromide.
The Methylene Trap (-CH -)
Researchers often err by looking only at the methylene peak shift.
-
The Trap: The electronegativity of Sulfur (in a thioester) and Bromine are similar enough that the methylene protons in the target (
4.45) and the starting material ( 4.47) often overlap perfectly in low-field NMR (300 MHz). -
The Fix: Do not rely on the methylene shift to prove conversion. Use it only to prove connectivity (via HMBC) or integration ratios against the aromatic ring.
-
Hydrolysis Indicator: If the methylene signal shifts upfield to
3.90 – 4.00 ppm , the thioester has hydrolyzed to the free thiol.
Infrared Spectroscopy (FT-IR) Differentiation
While NMR confirms the skeleton, IR confirms the functional group integrity.
-
Target Signature: You must observe a broadening or splitting of the carbonyl region. The conjugated ketone (acetophenone moiety) absorbs at ~1680 cm
.[1] The thioester carbonyl absorbs slightly higher, typically ~1695–1700 cm . -
Failure Mode: A sharp, single peak at 1680 cm
suggests either unreacted starting material or complete hydrolysis.
Part 3: Validated Experimental Protocol
Synthesis Context
To understand the impurities, one must understand their origin. The standard synthesis involves nucleophilic substitution:
Analytical Workflow
Objective: Confirm structure and purity of crude solid.
-
Sample Preparation:
-
Dissolve ~10 mg of sample in 0.6 mL CDCl
(Chloroform-d). -
Note: Avoid DMSO-d
for initial purity checks if possible, as it can obscure the thiol proton signal due to exchange or hydrogen bonding broadening.
-
-
Acquisition:
-
Run standard
H NMR (minimum 16 scans). -
Run FT-IR (ATR method preferred for solids).
-
-
Data Processing & Decision Logic:
-
Step A: Check 2.41 ppm. Is the singlet present?
-
No: Reaction Failed.
-
Yes: Proceed to Step B.
-
-
Step B: Check 3.90 ppm. Is there a signal?
-
Yes: Product is hydrolyzing. Purify immediately.
-
No: Proceed to Step C.
-
-
Step C: Integrate 2.41 ppm (Set to 3H) vs 4.45 ppm.
-
Result = 2H: Pure Target.
-
Result > 2H: Mixture with Phenacyl Bromide (the 4.45 signal is inflated by the impurity).
-
-
Part 4: Visualization of Logic
The following diagram illustrates the decision matrix for confirming the structure based on the spectral data described above.
Figure 1: Decision tree for spectroscopic validation of 2-Acetylthioacetophenone.
References
-
National Institute of Standards and Technology (NIST). Acetophenone - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Organic Syntheses. Phenacyl Bromide. Org.[3][4][5][6][7][8] Synth. 1936, 16,[4] 73. Available at: [Link]
-
SpectraBase. 2-Bromoacetophenone 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]
-
PubChem. S-Phenacyl thioacetate (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Acetophenone [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Operational Guide: Safe Handling & PPE for 2-Acetylthioacetophenone
Executive Summary & Risk Profile
2-Acetylthioacetophenone (often referred to as Phenacyl thioacetate) presents a dual-hazard profile common to
-
High Sensitization & Irritancy: Structurally related to lachrymators (like
-bromoacetophenone), this compound possesses significant potential for skin sensitization and ocular damage. -
Hydrolytic Instability (The "Stench" Factor): The thioester bond is susceptible to hydrolysis, potentially releasing Thioacetic acid or Phenacyl mercaptan . Both degradation products have extremely low odor thresholds (ppb range) and high toxicity, posing a severe logistical risk (facility contamination) alongside the health risk.
Immediate Action Required: All handling must occur inside a certified chemical fume hood. Do not handle on an open bench.
Technical Hazard Analysis
To select the correct PPE, we must understand the chemical behavior driving the risk.
| Functional Group | Risk Mechanism | Safety Implication |
| Thioester Linkage ( | Hydrolysis releases | Respiratory: Activated carbon filters (OV) are insufficient for large releases; containment is primary. Decon: Oxidative quenching (Bleach) is required. |
| Alkylating agent potential. | Dermal: High permeation risk. Standard latex is useless. Nitrile provides only temporary splash protection. | |
| Acetophenone Moiety | Lipophilicity. | Systemic: Rapid absorption through skin if barrier is compromised. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the point at which the chemical permeates the PPE material.
Respiratory Protection[1][2]
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Sash height must be kept at working level.
-
Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Why AG? Thio-hydrolysis products (like
or thioacetic acid) are acidic; standard OV filters may desorb these compounds.
-
Dermal Protection (Glove Selection)
Scientific Rationale: Sulfur-containing compounds and ketones are notorious for permeating standard nitrile rubber.
| Task Duration | Glove Configuration | Material Specification |
| Standard Handling (< 15 mins) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) |
| Extended Handling (> 15 mins) | Laminate Liner | Inner: Silver Shield® / 4H® (Laminate)Outer: Nitrile (for dexterity/grip) |
| Spill Cleanup | Heavy Duty | Butyl Rubber or Viton® (High permeation resistance) |
Ocular & Body Protection[2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the vapor/lachrymator risk.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Chemical-resistant apron recommended for scale-up (>10g).
Operational Protocol: The "Zero-Odor" Workflow
This protocol uses a Self-Validating System : if you can smell it, the containment has already failed.
Phase 1: Preparation
-
The "Kill Bath" Setup: Before opening the reagent bottle, prepare a quenching bath in the hood.
-
Glassware: Use only ground-glass joints. Grease all joints heavily to prevent vapor escape.
Phase 2: Manipulation
-
Weighing: Do not weigh on an open balance.
-
Technique: Tare a vial with a cap. Add reagent inside the hood. Cap tightly. Weigh the closed vial.
-
-
Transfer: Use positive displacement pipettes or cannulation for liquids to avoid aerosol generation.
Phase 3: Decontamination & Disposal
-
Immediate Quench: Rinse all contaminated spatulas, pipettes, and glassware immediately in the Bleach Bath.
-
Soak Time: Allow items to soak for 20 minutes before removing from the hood for washing.
-
Waste Segregation:
-
Liquid Waste: Segregate into "Thiol/Sulfur Waste" containers. Do not mix with general organic solvents without prior oxidation, as this can pressurize the drum.
-
Solid Waste: Double-bag in sealable bags before disposal.
-
Visualized Workflow (Decision Logic)
The following diagram outlines the critical decision points during the handling process to maintain containment.
Figure 1: Operational decision tree for handling 2-Acetylthioacetophenone, emphasizing glove selection and emergency quenching pathways.
Emergency Response Data
| Scenario | Immediate Action |
| Skin Contact | Do not scrub. Wash gently with soap and water for 15 minutes. Scrubbing can increase absorption. |
| Eye Contact | Flush with water for 15 minutes.[4][2] Hold eyelids open. Seek ophthalmological evaluation immediately. |
| Inhalation | Move to fresh air.[4][1][5][6] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (In Hood) | Cover with absorbent pads soaked in 10% bleach. Wait 30 mins before cleanup. |
| Spill (Outside Hood) | Evacuate the lab. Do not attempt cleanup without SCBA if the odor is strong. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
-
TCI Chemicals. (2018). Safety Data Sheet: S-Phenyl Thioacetate (Analogous Thioester Hazard Data).
-
Fisher Scientific. (2021).
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 3. 2-Acetylthiophene - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
